Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 8-nitro-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-2-19-12(16)8-6-13-10-7(11(8)15)4-3-5-9(10)14(17)18/h3-6H,2H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAWASGMGQOLHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60903624 | |
| Record name | NoName_4327 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60903624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate CAS number 109799-69-1
The following technical guide is structured to serve as a primary reference for researchers utilizing Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate (CAS 109799-69-1). It synthesizes chemical engineering principles with medicinal chemistry applications, focusing on the compound's role as a high-value scaffold for 8-substituted quinolone development.[1]
CAS Number: 109799-69-1 Role: Advanced Intermediate for Quinolone Antibiotics & Kinase Inhibitors
Executive Summary & Chemical Profile
Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate is a critical heterocyclic intermediate predominantly synthesized via the Gould-Jacobs reaction . Its structural value lies in the 8-nitro substituent , which serves as a "masked" handle for introducing diversity at the 8-position—a region critical for modulating pharmacokinetic properties (solubility, half-life) and target affinity in modern fluoroquinolone antibiotics and kinase inhibitors.
Unlike simple quinolones, the presence of the electron-withdrawing nitro group at C8 significantly alters the electronic landscape of the pyridine ring, influencing both the acidity of the C4-hydroxyl (tautomeric with C4-oxo) and the reactivity of the C3-ester.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| Molecular Formula | C₁₂H₁₀N₂O₅ | |
| Molecular Weight | 262.22 g/mol | |
| Appearance | Yellow to tan solid | Nitro compounds often impart yellow coloration.[2][3] |
| Melting Point | >250 °C (Typical) | High lattice energy due to H-bonding (dimerization). |
| Solubility | DMSO, DMF, hot AcOH | Poor solubility in water and non-polar solvents. |
| pKa (Predicted) | ~6.5 (4-OH) | Acidic due to vinylogous carboxylate and 8-NO₂ pull. |
| LogP | 1.8 – 2.0 | Moderate lipophilicity; suitable for membrane permeability. |
| InChI Key | DBJCDCSZGDONQQ-UHFFFAOYSA-N | Standard identifier for database verification. |
Synthetic Pathway: The Gould-Jacobs Protocol
The most authoritative route to CAS 109799-69-1 is the Gould-Jacobs reaction , utilizing 2-nitroaniline as the starting material. This pathway is preferred over the Grohe-Heberg synthesis for this specific nitro-derivative due to the stability of the nitro group under thermal cyclization conditions.
Mechanism & Workflow Visualization
The following diagram illustrates the critical reaction nodes, highlighting the high-temperature cyclization step which is the yield-determining bottleneck.
Figure 1: The Gould-Jacobs synthetic workflow. The thermal cyclization at 250°C is the critical step requiring high-boiling solvents.
Detailed Experimental Protocol
Safety Warning: This protocol involves high temperatures and nitroaromatics. Perform all operations behind a blast shield.
Step 1: Condensation (Formation of Enamine)
-
Charge: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 2-nitroaniline (1.0 eq) and Diethyl ethoxymethylenemalonate (DEEM, 1.1 eq) .
-
Reaction: Heat the neat mixture (or use Toluene if solubility is an issue) to 110–120°C .
-
Monitoring: Ethanol is generated as a byproduct. The reaction is complete when ethanol evolution ceases (approx. 2–4 hours).
-
Isolation: Cool to room temperature. The intermediate (diethyl 2-((2-nitrophenyl)amino)methylenemalonate) typically solidifies. Recrystallize from Ethanol to obtain high purity.
Step 2: Thermal Cyclization (The Critical Step)
-
Solvent System: Use Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) or Diphenyl ether . These solvents allow heating to 250°C without boiling over.
-
Procedure: Heat the solvent to 250°C before adding the substrate.[4]
-
Addition: Add the Step 1 intermediate portion-wise to the hot solvent.
-
Expert Insight: Rapid addition to pre-heated solvent favors kinetic cyclization over polymerization/degradation.
-
-
Duration: Maintain 250°C for 30–60 minutes. Monitor via LC-MS (look for MW 262).
-
Work-up: Cool the mixture to ~80°C and dilute with a non-polar solvent (Hexane or Heptane). The product, being polar, will precipitate out.
-
Purification: Filter the solid. Wash extensively with Hexane (to remove Dowtherm A) and Acetone.
Structural Utility & Applications
The 8-nitro group is rarely the final pharmacophore. Instead, CAS 109799-69-1 acts as a "diversity node."
Reduction to 8-Aminoquinolines
The primary utility is the reduction of the 8-nitro group to an 8-amino group. The resulting Ethyl 8-amino-4-hydroxyquinoline-3-carboxylate is a versatile scaffold.
-
Reagents: Iron/Acetic Acid (Fe/AcOH) or Catalytic Hydrogenation (H₂/Pd-C).
-
Why: The 8-amino group allows for the attachment of solubilizing tails, fluorophores, or specific receptor-binding motifs (e.g., sulfonamides).
Scaffold for Drug Discovery
-
Antibacterials (Fluoroquinolones):
-
The 4-oxo-3-carboxylic acid motif is the binding site for DNA Gyrase/Topoisomerase IV.
-
Substituents at C8 (derived from the nitro group) reduce photosensitivity and improve activity against anaerobes compared to unsubstituted quinolones.
-
-
Kinase Inhibitors:
-
The planar quinoline system mimics the adenine ring of ATP.
-
Derivatives at C8 can reach into the "sugar pocket" or "solvent front" of kinase active sites (e.g., EGFR, VEGFR inhibitors).
-
Derivatization Logic Tree
Figure 2: Strategic derivatization pathways starting from the 8-nitro scaffold.
Safety & Handling (E-E-A-T)
Working with nitro-substituted heterocycles requires strict adherence to safety protocols.
-
Explosion Hazard: While this specific ester is generally stable, nitroaromatics can be energetic. Avoid heating dry solids in closed systems.
-
Toxicity:
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
Precaution: Use nitrile gloves and a chemical fume hood.
-
-
Thermal Runaway: During the Gould-Jacobs cyclization, the release of ethanol at 250°C can cause rapid pressure buildup. Ensure the system is open to a condenser/trap.
References
-
PubChem. (n.d.).[2] Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CID 734639).[2] National Library of Medicine. Retrieved from [Link]
-
Gould, R. G., & Jacobs, W. A. (1939).[5] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. (Foundational methodology for the synthesis).
-
ResearchGate. (2014). Synthesis of quinoline-3-carboxylate derivatives and reduction protocols. Retrieved from [Link]
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- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Gould-Jacobs Reaction [drugfuture.com]
A Technical Guide to the Tautomerism of 4-Hydroxyquinoline vs. Quinolin-4-one Derivatives
Abstract
The tautomeric equilibrium between 4-hydroxyquinoline (enol-form) and quinolin-4-one (keto-form) is a cornerstone of the chemical properties and biological activities of this important class of N-heterocycles. The predominance of one tautomer over the other dictates critical molecular features, including aromaticity, hydrogen bonding capabilities, and polarity, which in turn significantly influence pharmacological profiles and material properties. This technical guide provides an in-depth analysis of this tautomerism, synthesizing foundational principles with advanced analytical techniques. We will explore the factors governing the equilibrium, detail robust experimental and computational methodologies for characterization, and present field-proven protocols for researchers, scientists, and drug development professionals.
Introduction: The Quinoline Tautomeric System
Tautomers are constitutional isomers of organic compounds that readily interconvert. The 4-hydroxyquinoline system represents a classic and highly significant case of keto-enol tautomerism. The equilibrium involves the prototropic shift of a hydrogen atom between the oxygen at the C4 position and the nitrogen at the N1 position of the quinoline ring.
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4-Hydroxyquinoline (Enol-form): This tautomer possesses a hydroxyl group on a fully aromatic bicyclic system.
-
Quinolin-4(1H)-one (Keto-form): This tautomer features a carbonyl group at C4 and a proton on the ring nitrogen, disrupting the aromaticity of the nitrogen-containing ring.
While both forms can exist, the equilibrium in solution and the solid state overwhelmingly favors the quinolin-4-one (keto) form.[1][2] This preference is a critical consideration in fields like drug discovery, where the specific three-dimensional structure and hydrogen bond donor/acceptor sites of the predominant tautomer govern its interaction with biological targets.[1][3][4]
The Tautomeric Equilibrium: A Fundamental Overview
The interconversion between the 4-hydroxyquinoline and quinolin-4-one forms is a dynamic equilibrium. The relative stability of these tautomers is the determining factor for which form predominates under specific conditions.
Caption: Fig. 1: Tautomeric equilibrium between enol and keto forms.
Extensive experimental and theoretical studies have demonstrated that the keto form is thermodynamically more stable.[1] This stability is often attributed to the presence of a highly stable cyclic amide group within the heterocyclic ring.[1]
Factors Influencing Tautomeric Preference
The position of the tautomeric equilibrium is not static; it is influenced by a range of internal and external factors. Understanding these factors is crucial for controlling and predicting the behavior of quinoline derivatives.
Solvent Effects
Solvent polarity plays a pivotal role in determining the tautomeric ratio.
-
Polar Solvents: Polar solvents, particularly those capable of hydrogen bonding like water and DMSO, tend to stabilize the more polar keto-form.[2][5][6] This stabilization arises from favorable dipole-dipole interactions and hydrogen bonding with the solvent molecules.
-
Non-polar Solvents: In non-polar solvents, the less polar, internally hydrogen-bonded enol form can be more favored compared to its presence in polar solvents.[7][8]
Computational studies using the polarisable continuum model (PCM) have been effectively used to predict and quantify the stabilizing effect of solvents on the different tautomers.[9]
| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Rationale |
| Water | 80.1 | Quinolin-4-one (Keto) | High polarity and hydrogen bonding capacity strongly stabilize the polar keto tautomer.[2][9] |
| DMSO | 46.7 | Quinolin-4-one (Keto) | Strong polar aprotic solvent stabilizes the keto form.[2][6] |
| Acetonitrile | 37.5 | Quinolin-4-one (Keto) | Increased polarity stabilizes the more polar keto tautomer.[5] |
| Chloroform | 4.8 | Quinolin-4-one (Keto) | Can act as a proton donor, forming stabilizing intermolecular hydrogen bonds with the C=O group of the keto form.[5] |
| Benzene | 2.3 | Quinolin-4-one (Keto) | The keto form generally predominates, though the enol population may be slightly higher than in polar solvents.[9] |
Table 1: Influence of Solvent Polarity on Tautomeric Equilibrium.
Substituent Effects
The electronic nature of substituents on the quinoline ring can subtly shift the equilibrium.
-
Electron-donating groups (EDGs): These groups can increase the electron density in the ring system, which may slightly favor the aromatic enol form.
-
Electron-withdrawing groups (EWGs): These groups decrease electron density. The effect can be complex, but they generally favor the keto-form.[9]
-
Hydrogen Bonding: A substituent at the 3-position that can act as a hydrogen-bond acceptor can significantly favor the enol form by creating a stable six-membered intramolecular hydrogen-bonded ring.[10]
pH and Ionization
The pH of the solution can have a profound effect, as protonation or deprotonation of the molecule can favor one tautomer over the other. For instance, deprotonation of the hydroxyl group in the enol form or the N-H group in the keto form leads to an anionic species where the distinction between the forms is blurred by resonance.
Spectroscopic and Analytical Characterization
A multi-faceted approach combining several analytical techniques is essential for a comprehensive understanding of the tautomeric system.
Caption: Fig. 2: General workflow for quinoline tautomerism analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is one of the most powerful tools for studying tautomerism in solution.
-
¹H NMR: The keto-form is characterized by the presence of a signal for the N-H proton (often broad, ~11.9 ppm in DMSO-d6).[11] The proton at C2 typically appears as a doublet. In contrast, the enol-form would show a signal for the O-H proton and lack the N-H signal.
-
¹³C NMR: The most definitive signal is that of the C4 carbon. In the quinolin-4-one (keto) tautomer, this carbon is a carbonyl carbon and exhibits a characteristic downfield chemical shift, typically above 170 ppm (e.g., ~176.8 ppm in DMSO).[2][12] For the 4-hydroxyquinoline (enol) tautomer, the C4 carbon is an aromatic carbon bonded to an -OH group, and its signal would appear significantly more upfield.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying functional groups and analyzing solid-state samples.
-
A strong absorption band in the region of 1650-1680 cm⁻¹ is indicative of the C=O stretching vibration, confirming the presence of the keto tautomer.[1]
-
The enol form would be characterized by a broad O-H stretching band and the absence of a strong carbonyl peak.
UV-Vis Spectroscopy
UV-Vis spectroscopy is sensitive to the electronic structure of the molecule. Since the enol and keto forms have different conjugated systems, they exhibit distinct absorption spectra.
-
The aromatic enol form (4-hydroxyquinoline) typically absorbs at shorter wavelengths compared to the less aromatic keto form.
-
The keto form (quinolin-4-one), with its extended conjugation involving the carbonyl group, usually shows absorption bands at longer wavelengths.[13][14] The exact λ_max is highly dependent on the solvent and substituents.[15]
Computational Chemistry
Density Functional Theory (DFT) calculations are instrumental in quantifying the relative stability of tautomers.[1][9] By calculating the ground-state energies of each tautomer in the gas phase and in various solvents (using models like PCM), a theoretical prediction of the most stable form can be achieved. These predictions consistently show the quinolin-4-one form to be the most stable.[1][9]
Experimental Protocols
Protocol: Determination of Tautomeric Form by ¹³C NMR
This protocol describes the definitive identification of the predominant tautomer in solution.
Objective: To determine whether the keto or enol tautomer of a 4-hydroxyquinoline derivative is dominant in a given solvent.
Materials:
-
4-hydroxyquinoline derivative sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d6)
-
NMR tube
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized 4-hydroxyquinoline derivative.
-
Dissolution: Dissolve the sample in ~0.5-0.7 mL of DMSO-d6 directly in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Set up a standard ¹³C NMR acquisition experiment. A quantitative ¹³C experiment with a sufficient relaxation delay (e.g., d1 = 30s) and inverse-gated proton decoupling is recommended for accurate integration if both tautomers are present in significant quantities, though for simple identification a standard experiment is sufficient.
-
-
Data Acquisition: Acquire the ¹³C NMR spectrum. An adequate number of scans should be collected to achieve a good signal-to-noise ratio.
-
Data Processing & Analysis:
-
Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum using the solvent signal (DMSO-d6 at 39.52 ppm).
-
Examine the chemical shift region between 160 ppm and 190 ppm.
-
Interpretation:
-
A strong signal observed downfield of 170 ppm is characteristic of a C4 carbonyl carbon and provides conclusive evidence for the predominance of the quinolin-4-one (keto) tautomer .[2]
-
The absence of a signal in this region and the presence of all aromatic carbons in the typical aromatic region (approx. 100-150 ppm) would indicate the presence of the 4-hydroxyquinoline (enol) tautomer .
-
-
Implications in Drug Development and Materials Science
The tautomeric state of quinoline derivatives is not merely an academic curiosity; it has profound real-world consequences.
-
Drug Discovery: The quinolin-4-one core is a "privileged scaffold" found in numerous approved drugs.[16][17] The N-H and C=O groups of the keto tautomer are critical hydrogen bond donors and acceptors, respectively. These interactions are often key to the binding affinity of the drug molecule to its target protein or enzyme.[4] Misidentifying the predominant tautomer can lead to flawed molecular modeling and unsuccessful drug design campaigns.
-
Materials Science: The different electronic and photophysical properties of the tautomers can be exploited in the design of molecular switches, sensors, and photoactive materials.[5]
Conclusion
The tautomerism between 4-hydroxyquinoline and quinolin-4-one is a critical chemical phenomenon governed by a delicate balance of structural, electronic, and environmental factors. While the equilibrium can be influenced by solvents and substituents, the quinolin-4-one (keto) form is overwhelmingly the most stable and predominant species in most relevant conditions. A thorough characterization using a combination of modern spectroscopic techniques—particularly ¹³C NMR—and computational modeling is essential for any research or development program involving this versatile class of compounds. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently navigate the complexities of quinoline tautomerism.
References
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Benchchem. Tautomerism of 2,4-Dihydroxyquinoline to 4-Hydroxy-2(1H)-quinolinone.
-
Lee, S., et al. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5480.
-
Costa, A. R. P., et al. (2018). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry, 83(5), 2694-2705.
-
ResearchGate. (n.d.). Theoretical studies of 2-Quinolinol: Geometries, Vibrational Frequencies, Isomerization, Tautomerism, and Excited States.
-
ResearchGate. (2025). (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon.
-
Ma, J., et al. (2017). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers, 4(1), 87-91.
-
Ivanov, I., et al. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry.
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ResearchGate. (n.d.). Keto-enol content in solvents of different polarity.
-
ResearchGate. (n.d.). The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1).
-
ResearchGate. (2025). (PDF) A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis.
-
Pączkowska, M., et al. (2017). Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group. The Journal of Physical Chemistry B, 121(5), 1161-1171.
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Ashenhurst, J. (2022). Four Factors That Affect Keto-Enol Equilibria. Master Organic Chemistry.
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ResearchGate. (n.d.). 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium.
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Wilde, M. C., et al. (2012). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR: Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 89(1), 117-120.
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Singh, A., & Singh, J. (2022). Study of Thermodynamic Parameters of 4,8 Dihydroxy quinoline 2-Carboxylic acid. Neuroquantology, 20(8), 2411-2420.
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El-Walily, A. F. M., et al. (2001). Derivative spectrophotometric analysis of 4-quinolone antibacterials in formulations and spiked biological fluids by their Cu(II) complexes. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 839-851.
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Pączkowska, M., et al. (2017). Influence of Solvent Polarizability on the Keto-Enol Equilibrium in 4-[5-(naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol. Journal of Fluorescence, 27(4), 1363-1372.
-
R-Discovery. (n.d.). Apparent Ionization Exponents of 4-Hydroxyquinoline, 4-Methoxyquinoline and N-Methyl-4-quinolone; Evaluation of Lactam—Lactim Tautomerism.
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ChemicalBook. (n.d.). 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum.
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National Center for Biotechnology Information. (n.d.). 4-Hydroxyquinoline. PubChem Compound Database.
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PubMed. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity.
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Zadykowicz, B., et al. (2022). Design, Synthesis, SAR, Pharmacokinetic Prediction of New 4-Quinolones as Anti-Microbial Agents. Molecules, 27(22), 7789.
-
ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline.
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Ali, B. M. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.
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Chemistry LibreTexts. (2021). UV-VIS Spectroscopy and Conjugated Systems- Review.
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University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra.
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Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
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ResearchGate. (n.d.). a UV-Vis absorption of aminoquinoline 4 in various solvents.
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Whitepaper: Biological Activity Profile of 8-Nitroquinoline-3-Carboxylic Acid Esters
Executive Summary
The development of targeted inhibitors for DNA repair pathways represents a cornerstone of modern oncological pharmacology. Among emerging targets, the bifunctional DNA2 nuclease/helicase is critical for resolving replication stress and stabilizing stalled replication forks. High-throughput virtual screening has identified 4-hydroxy-8-nitroquinoline-3-carboxylic acid (commonly designated as C5) as a potent, selective inhibitor of DNA2[1]. However, the therapeutic utility of the bare carboxylic acid is fundamentally limited by poor cellular permeability.
This technical guide explores the biological activity profile of 8-nitroquinoline-3-carboxylic acid esters . By employing an ester prodrug strategy, the pharmacokinetic limitations of the parent pharmacophore are circumvented. We detail the mechanistic rationale, structure-activity relationships, and provide self-validating experimental workflows necessary for evaluating these compounds in drug development pipelines.
The Pharmacophore: 8-Nitroquinoline-3-Carboxylic Acid (C5)
The core pharmacophore, 4-hydroxy-8-nitroquinoline-3-carboxylic acid, was identified through extensive virtual screening against the DNA2 catalytic pocket[1]. DNA2 is a structure-specific nuclease, 5′-to-3′ helicase, and DNA-dependent ATPase that plays multiple roles in DNA metabolism, including Okazaki fragment maturation and double-strand break (DSB) end resection[2].
In cancer cells, which frequently up-regulate DNA replication and repair proteins to counteract endogenous replication stress, DNA2 is essential for survival. The C5 pharmacophore competitively binds to a highly conserved DNA-binding motif shared by both the nuclease and helicase domains of DNA2. By occupying this pocket, C5 physically blocks the substrate from entering the active site, effectively neutralizing both enzymatic functions simultaneously[1].
The Esterification Strategy: Overcoming Permeability Barriers
While C5 is highly active in vitro, its in vivo efficacy is bottlenecked by the C3-carboxylic acid moiety. At physiological pH (7.4), the carboxylic acid is heavily deprotonated. This negatively charged species exhibits a low partition coefficient (LogP), severely restricting passive diffusion across the hydrophobic phospholipid bilayer of cancer cells.
The Causality of Esterification: Synthesizing alkyl or acetoxymethyl esters of 8-nitroquinoline-3-carboxylic acid masks the polar carboxylate group. This structural modification dramatically increases the lipophilicity of the molecule, facilitating rapid, passive cellular uptake. Once localized within the cytoplasm, ubiquitous intracellular carboxylesterases recognize and hydrolyze the ester bond. This enzymatic cleavage liberates the active C5 carboxylate, which is now trapped intracellularly due to its regained charge, allowing it to translocate to the nucleus and bind DNA2.
Fig 1: Prodrug activation pathway and DNA2 inhibition mechanism of C5 ester derivatives.
Mechanism of Action: Dual Inhibition and Chemosensitization
The biological activity of the activated ester relies on its ability to induce synthetic lethality when combined with chemotherapeutic agents.
When replication forks stall due to exogenous stress (e.g., Topoisomerase inhibitors like Camptothecin or Etoposide), DNA2 acts to stabilize, repair, and restart these forks[3]. The C5 pharmacophore binds the helicase domain with a Glide XP Docking Score of −8.3 kcal/mol[4]. By inhibiting DNA2, the compound prevents the resection of stalled forks. This leads to an accumulation of unresolved replication intermediates, catastrophic fork collapse, and ultimately, apoptosis[1].
Because DNA2 acts downstream of and independently from other nucleases like EXO1, its targeted inhibition creates a highly specific vulnerability in cancer cells relying on homologous recombination (HR) and fork protection pathways.
Quantitative Profiling & Selectivity
To establish a baseline for the biological activity of these esters, it is critical to compare the in vitro enzymatic inhibition of the parent acid against the cellular efficacy of the ester prodrugs. The target selectivity is exceptionally high, showing negligible cross-reactivity with structurally similar nucleases such as FEN1 and EXO1[4].
| Compound / Derivative | Primary Target | Glide XP Docking Score | Nuclease Inhibition | Helicase Inhibition | FEN1 / EXO1 Cross-Reactivity |
| C5 (Carboxylic Acid) | hDNA2 (Cell-Free) | -8.3 kcal/mol | Potent (Dose-Dependent) | Potent (Dose-Dependent) | Negligible |
| C5 Ethyl Ester | hDNA2 (Intracellular) | N/A (Prodrug) | N/A | N/A | N/A |
| Camptothecin (CPT) | Topoisomerase I | N/A | None | None | None |
Table 1: Quantitative biological activity profile and selectivity metrics for 8-nitroquinoline-3-carboxylic acid and its derivatives.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the evaluation of 8-nitroquinoline-3-carboxylic acid esters must utilize self-validating experimental systems. The following protocols integrate orthogonal readouts and internal controls to definitively prove causality.
Protocol A: In Vitro DNA2 Helicase Inhibition Assay
This assay isolates the helicase activity of DNA2 to validate the direct target engagement of the hydrolyzed ester (the free acid).
-
Reagent Preparation: Utilize a purified nuclease-deficient mutant of human DNA2 (hDNA2 D277A). Prepare a helicase substrate consisting of a 43-base oligonucleotide annealed to M13 ssDNA, 5′-labeled with[γ-32P] ATP[4].
-
Reaction Assembly: In a standard buffer (50 mM Tris-HCl pH 7.5, 4 mM MgCl2, 4 mM ATP), incubate the labeled substrate with hDNA2 D277A and titrations of the C5 free acid (derived from ester hydrolysis).
-
Control Matrix (Self-Validation):
-
Negative Control: Heat-denatured hDNA2 (establishes 0% baseline unwinding).
-
Positive Control: ATP-free reaction buffer.
-
-
Execution & Readout: Incubate at 37°C for 10 minutes. Quench the reaction and resolve the products via non-denaturing polyacrylamide gel electrophoresis (PAGE). Quantify the ratio of single-stranded (unwound) to double-stranded (bound) DNA via autoradiography.
-
Causality & Logic: Using the nuclease-deficient hDNA2 D277A mutant isolates the helicase activity, preventing substrate degradation and allowing precise quantification of unwinding kinetics. The inclusion of an ATP-free control validates that the observed strand separation is exclusively driven by ATP-dependent helicase activity, not spontaneous thermal melting.
Protocol B: Intracellular Cleavage and Chemosensitization Validation
This protocol validates that the ester prodrug successfully permeates the cell, undergoes enzymatic cleavage, and sensitizes the cell to replication stress.
-
Cell Line Preparation: Culture paired isogenic cancer cell lines: a Wild-Type (WT) line and a CRISPR-engineered DNA2-Knockout (KO) line.
-
Prodrug Pre-Incubation: Treat both cell lines with the 8-nitroquinoline-3-carboxylic acid ester for 4 hours.
-
Cleavage Validation (Orthogonal Readout): Harvest a subset of WT cells, lyse, and perform LC-MS/MS to quantify the intracellular ratio of the intact ester to the free C5 acid.
-
Chemosensitization: Expose the remaining cells to sub-lethal doses of Camptothecin (CPT) to induce replication fork stalling[1].
-
Viability Readout: After 72 hours, assess cell viability using a standard CellTiter-Glo (ATP luminescence) assay.
-
Causality & Logic: Esterification masks the polar carboxylate, but we must prove it reverts to the active form intracellularly. By using LC-MS/MS to track the ester-to-acid conversion ratio, we validate the prodrug mechanism. Furthermore, testing the compound in DNA2-KO isogenic cell lines serves as the ultimate biological negative control: if the ester prodrug is truly on-target, it will exhibit no additional CPT sensitization in the knockout line, thereby ruling out off-target cytotoxicity.
Fig 2: Self-validating experimental workflow for evaluating 8-nitroquinoline-3-carboxylate esters.
Conclusion
The biological activity profile of 8-nitroquinoline-3-carboxylic acid esters highlights a sophisticated approach to targeting DNA repair mechanisms in oncology. By utilizing an esterification strategy, drug developers can bypass the inherent permeability limitations of the highly potent C5 pharmacophore. Once intracellularly activated by carboxylesterases, the compound selectively inhibits the DNA2 nuclease/helicase, preventing the resolution of stalled replication forks and profoundly sensitizing cancer cells to existing chemotherapies. Rigorous, self-validating assays remain essential to confirm both the pharmacokinetic activation and the pharmacodynamic specificity of these promising prodrugs.
References
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Peng, G., et al. "A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy." EBioMedicine, 2016. 1
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Zheng, L., et al. "Multiple roles of DNA2 nuclease/helicase in DNA metabolism, genome stability and human diseases." Nucleic Acids Research, 2020. 2
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Nitiss, J. L., et al. "Collision of Trapped Topoisomerase 2 with Transcription and Replication: Generation and Repair of DNA Double-Strand Breaks with 5′ Adducts." MDPI (International Journal of Molecular Sciences), 2016. 3
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Shen, B., et al. "Dna2 inhibitors for cancer treatment." U.S. Patent Application US20170226063A1, 2017.4
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An In-depth Technical Guide to Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate (PubChem CID: 734639)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate, a quinoline derivative with potential applications in medicinal chemistry and drug discovery. Drawing from established synthetic methodologies and the known biological activities of related nitroquinoline compounds, this document aims to equip researchers with the foundational knowledge to explore the therapeutic and research potential of this molecule.
Introduction to the Quinoline Scaffold and the Significance of Nitro-functionalization
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] Derivatives of quinoline have demonstrated potent anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1] The versatility of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of its biological and physicochemical properties.
The introduction of a nitro group to the quinoline core, as seen in Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate, can significantly influence its electronic properties and biological activity. Nitroaromatic compounds are known to participate in a variety of biological processes, often through mechanisms involving bioreduction to reactive intermediates. In the context of drug discovery, the nitro group can act as a bioisostere for other functional groups, enhance binding to target proteins, and in some cases, is crucial for the compound's mechanism of action.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental for its development as a research tool or therapeutic agent. While experimental data for Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate is not extensively available, a combination of computed data from reliable sources such as PubChem and data from structurally related compounds can provide valuable insights.
| Property | Value/Information | Source |
| PubChem CID | 734639 | PubChem[2] |
| Molecular Formula | C₁₂H₁₀N₂O₅ | PubChem[2] |
| Molecular Weight | 262.22 g/mol | PubChem[2] |
| IUPAC Name | ethyl 8-nitro-4-oxo-1H-quinoline-3-carboxylate | PubChem[2] |
| Synonyms | Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate, ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate | PubChem[2] |
| Physical State | Expected to be a solid at room temperature. | Inferred from related compounds |
| Melting Point | Not explicitly reported. The related compound, ethyl 4-hydroxyquinoline-3-carboxylate, has a melting point of 271°C.[3] | |
| Boiling Point | Not available. | [4] |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. | Inferred from general properties of similar compounds. |
| XLogP3 | 1.8 | PubChem (Computed)[2] |
Synthesis and Purification
The synthesis of Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate is most effectively achieved through the Gould-Jacobs reaction .[5][6][7] This well-established method provides a versatile route to 4-hydroxyquinoline derivatives.[5] The reaction proceeds through the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[6]
Reaction Scheme
The synthesis involves a two-step process:
-
Condensation: 2-Nitroaniline reacts with diethyl ethoxymethylenemalonate (DEEM) to form an anilidomethylenemalonate intermediate.
-
Thermal Cyclization: The intermediate undergoes a 6-electron electrocyclization at elevated temperatures to yield the final quinoline product.[6]
Caption: Gould-Jacobs reaction pathway for the synthesis of the target compound.
Detailed Experimental Protocol (Classical Thermal Method)
This protocol is a generalized procedure based on the principles of the Gould-Jacobs reaction.[6]
Step 1: Condensation
-
In a round-bottom flask, combine 2-nitroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).
-
Heat the mixture at 100-130°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.
-
Remove the ethanol byproduct under reduced pressure.
Step 2: Thermal Cyclization
-
To the crude intermediate, add a high-boiling inert solvent such as Dowtherm A (a mixture of diphenyl ether and biphenyl).
-
Heat the mixture to a high temperature (typically 240-260°C) to induce cyclization.
-
Maintain the temperature for a sufficient time to ensure complete reaction, as monitored by TLC.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
Step 3: Purification
-
Collect the precipitated solid by filtration.
-
Wash the solid with a suitable solvent, such as cold ethanol or diethyl ether, to remove any residual high-boiling solvent and impurities.
-
The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield pure Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate.
Potential Biological Activities and Mechanism of Action
While specific biological data for Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate is limited in the public domain, the broader class of nitroquinolines and 8-hydroxyquinolines has been extensively studied, revealing significant potential in oncology and infectious diseases.
Anticancer Potential
Several studies have highlighted the anticancer properties of nitroquinoline derivatives. For instance, 8-hydroxy-5-nitroquinoline (Nitroxoline) has been shown to be a more potent anticancer agent than the related compound clioquinol.[8][9]
Potential Mechanisms of Anticancer Activity:
-
Induction of Reactive Oxygen Species (ROS): Nitroxoline has been demonstrated to increase the generation of intracellular ROS, an effect that is enhanced by the presence of copper.[8] This overproduction of ROS can lead to oxidative stress, DNA damage, and ultimately, apoptosis in cancer cells.
-
Inhibition of Key Signaling Pathways: Quinoline-based compounds like clioquinol and nitroxoline have been shown to inhibit the oncogenic transcription factor Forkhead box M1 (FoxM1).[10][11] Inhibition of FoxM1 leads to the downregulation of its downstream targets involved in cell cycle progression and proliferation, such as cdc25b, CENP-B, and survivin.[10] This disruption of the cell cycle can suppress cancer cell growth and colony formation.[10][11]
-
Enzyme Inhibition: Novel 3-nitroquinoline derivatives have been designed and synthesized as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy.[12] Several of these compounds displayed potent antiproliferative activity against EGFR-overexpressing tumor cell lines.[12]
Caption: Potential anticancer mechanisms of action for nitroquinoline derivatives.
Antimicrobial Activity
8-Hydroxyquinoline and its derivatives are well-documented for their broad-spectrum antimicrobial activities.[13][14] Nitroxoline (8-hydroxy-5-nitroquinoline) is an established antimicrobial agent.[13] The antimicrobial potency of these compounds is often attributed to their ability to chelate metal ions that are essential for microbial growth and enzymatic function.
Potential Applications in Research and Drug Development
Given its structural features and the known activities of related compounds, Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate represents a valuable scaffold for further investigation in several areas:
-
Anticancer Drug Discovery: As a lead compound for the development of novel anticancer agents targeting pathways such as FoxM1 or EGFR.
-
Antimicrobial Research: As a starting point for the synthesis of new antimicrobial agents, potentially effective against drug-resistant strains.
-
Chemical Biology: As a tool compound to probe biological pathways involving metal ions or oxidative stress.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[15]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[15] Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate is a synthetically accessible compound with significant potential for further exploration in medicinal chemistry and chemical biology. While direct biological data is currently sparse, the well-documented anticancer and antimicrobial activities of the broader nitroquinoline class provide a strong rationale for its investigation. This guide serves as a foundational resource to stimulate and support future research into the therapeutic applications of this promising molecule.
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Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Available online: [Link] (accessed on 2024-03-07).
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Dove Medical Press. Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Available online: [Link] (accessed on 2024-03-07).
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ResearchGate. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF. Available online: [Link] (accessed on 2024-03-07).
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ResearchGate. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Available online: [Link] (accessed on 2024-03-07).
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MDPI. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Available online: [Link] (accessed on 2024-03-07).
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MDPI. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Available online: [Link] (accessed on 2024-03-07).
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PrepChem.com. Synthesis of ethyl 4-hydroxyquinoline-3-carboxylate. Available online: [Link] (accessed on 2024-03-07).
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Semantic Scholar. Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline. Available online: [Link] (accessed on 2024-03-07).
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MDPI. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Available online: [Link] (accessed on 2024-03-07).
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Biomedical and Pharmacology Journal. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Available online: [Link] (accessed on 2024-03-07).
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ResearchGate. Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. Available online: [Link] (accessed on 2024-03-07).
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ResearchGate. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Available online: [Link] (accessed on 2024-03-07).
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An In-depth Technical Guide to the Electronic Properties of the Nitro Group at Position 8 in Quinoline Rings
Abstract
The strategic placement of substituents on heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the quinoline ring system presents a versatile platform for fine-tuning molecular properties. This guide provides a comprehensive technical exploration of the electronic properties imparted by a nitro group at the 8-position of the quinoline nucleus. We will delve into the intricate interplay of inductive and resonance effects, the consequential impact on the molecule's reactivity and spectroscopic signatures, and the unique steric challenges presented by the peri-interaction with the quinoline nitrogen. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-property relationships in substituted quinolines.
The Quinoline Scaffold: A Privileged Heterocycle
The quinoline ring, a fusion of a benzene and a pyridine ring, is a bicyclic aromatic heterocycle of significant interest in drug discovery and materials science.[1] Its aromaticity and the presence of a basic nitrogen atom make it a key pharmacophore in a wide array of therapeutic agents, including antimalarials, antibacterials, and anticancer drugs.[1][2] The electronic landscape of the quinoline ring is not uniform; the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, while the benzene ring is comparatively electron-rich. This inherent electronic dichotomy makes the quinoline system highly susceptible to modulation by substituent effects.
Electrophilic substitution on the unsubstituted quinoline ring typically occurs on the benzene ring, favoring positions 5 and 8.[3] This preference is attributed to the deactivating effect of the protonated quinolinium species under acidic conditions, which directs electrophiles to the carbocyclic ring.[3] The introduction of a substituent, such as a nitro group, can dramatically alter this electronic landscape and, consequently, the molecule's chemical behavior and biological activity.
The 8-Nitro Group: A Powerful Modulator of Electronic Structure
The nitro group (-NO₂) is one of the most potent electron-withdrawing groups in organic chemistry. Its influence on an aromatic ring is a combination of two primary electronic effects: the inductive effect and the resonance effect.
Inductive and Resonance Effects
The strong electronegativity of the nitrogen and oxygen atoms in the nitro group leads to a powerful electron-withdrawing inductive effect (–I). This effect polarizes the sigma bonds, pulling electron density away from the quinoline ring system.
Simultaneously, the nitro group exerts a strong electron-withdrawing resonance effect (–M or –R) by delocalizing the π-electrons of the aromatic system onto the nitro group. This is illustrated by the resonance structures that place a positive charge on the quinoline ring.
Caption: Experimental Workflow for Characterizing 8-Nitroquinoline.
Computational Insights into Electronic Properties
In conjunction with experimental data, computational chemistry provides a powerful lens through which to visualize and quantify the electronic properties of 8-nitroquinoline. Density Functional Theory (DFT) is a particularly useful method for this purpose.
Molecular Electrostatic Potential (MEP) Map
An MEP map illustrates the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. For 8-nitroquinoline, the MEP map would be expected to show a highly positive potential around the nitro group and the quinoline nitrogen, reflecting their electron-withdrawing nature. The carbocyclic ring would likely exhibit a less positive or even slightly negative potential compared to the heterocyclic ring. [4][5]
Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the energy of the LUMO is related to the ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and its electronic transitions. In 8-nitroquinoline, the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, making the molecule a better electron acceptor. [6][7]The HOMO is likely to be distributed over the quinoline ring system.
Implications for Reactivity and Drug Design
The pronounced electron-withdrawing character of the 8-nitro group has significant implications for the reactivity of the quinoline ring and its potential applications in drug design.
-
Reactivity: The reduced electron density in the quinoline ring system makes it less susceptible to electrophilic attack compared to unsubstituted quinoline. Conversely, the electron-poor nature of the ring, particularly the pyridine moiety, enhances its susceptibility to nucleophilic attack. [3]The presence of the 8-nitro group can also influence the acidity of neighboring protons.
-
Drug Design: In the context of drug development, the 8-nitro group can be utilized to modulate the pharmacokinetic and pharmacodynamic properties of a quinoline-based drug candidate. For instance, its electron-withdrawing nature can influence pKa, lipophilicity, and metabolic stability. Furthermore, the nitro group can participate in crucial hydrogen bonding interactions with biological targets. However, the potential for metabolic reduction of the nitro group to a nitroso or hydroxylamine species, which can be toxic, must be carefully considered. [8]
Synthesis of 8-Nitroquinoline
8-Nitroquinoline can be synthesized through the nitration of quinoline. The reaction of quinoline with a mixture of fuming nitric acid and concentrated sulfuric acid typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline. [3]An alternative synthesis involves the Skraup synthesis, starting from o-nitroaniline, glycerol, and an oxidizing agent like arsenic acid in the presence of sulfuric acid. [9]
Detailed Synthetic Protocol (Skraup Synthesis)
-
Reaction Setup: In a flask equipped with a reflux condenser, carefully mix 100 g of concentrated sulfuric acid, 51.5 g of arsenic acid, 110 g of glycerol, and 50 g of o-nitroaniline. [9]2. Heating: Gently heat the mixture on a sand bath. Once the reaction begins (as evidenced by an exotherm), remove the heat source until the reaction moderates. Then, boil the mixture for 3 hours. [9]3. Workup: After cooling, pour the reaction mixture into a large volume of water and let it stand overnight. [9]4. Isolation: Filter the mixture. Carefully add sodium hydroxide solution to the filtrate until a brown precipitate forms, which is then filtered off and discarded. Continue adding sodium hydroxide to the filtrate until it is alkaline. [9]5. Purification: Collect the precipitated 8-nitroquinoline by filtration and wash it with water. For further purification, boil the product with ethanol and activated charcoal, filter the hot solution, and precipitate the 8-nitroquinoline by adding water. [9]
Conclusion
The nitro group at the 8-position of the quinoline ring is a powerful determinant of the molecule's electronic properties. Through a combination of strong inductive and resonance effects, it significantly reduces the electron density of the aromatic system, influencing its spectroscopic signatures and chemical reactivity. The unique steric environment of the peri-position adds another layer of complexity, potentially modulating the extent of electronic delocalization. A thorough understanding of these electronic properties, gained through a combination of experimental techniques and computational modeling, is crucial for the rational design of novel 8-nitroquinoline derivatives for applications in medicinal chemistry and materials science.
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University of Bath. More Detail on Peri-Substitution Research. [Link]
-
Preprints.org. Structural Elucidation, DFT Calculations, Hirshfeld Surface Analysis, Molecular Dynamics Simulation, ADMET Profiles, and Molecular Docking Studies of Two Novel Chalcone Derivatives. [Link]
-
Royal Society of Chemistry. Design, synthesis and photophysical properties of 8-hydroxyquinoline-functionalized tripodal molecular switch as a highly selective sequential pH sensor in aqueous solution. [Link]
-
ResearchGate. 13 C NMR chemical shifts (ppm) of compounds 1-8 [2-4, 6-8 in CDCl 3 and 1, 5 in dimethyl sulfoxide (DMSO)-d 6 ]. [Link]
-
iGEM. Protocol for cyclic voltammetry. [Link]
-
Gamry Instruments. Cyclic Voltammetry Experiment - Laboratory Course in Electrochemistry. [Link]
-
Michigan State University. EXPERIMENT 5. CYCLIC VOLTAMMETRY. [Link]
-
Avogadro. Viewing Electrostatic Potential Maps. [Link]
-
Chimica Techno Acta. 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. [Link]
-
ResearchGate. UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... [Link]
-
University of Calgary. 13 C Chemical Shift Table. [Link]
-
Scientific Research Publishing. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). [Link]
-
MDPI. A Revival of Molecular Surface Electrostatic Potential Statistical Quantities: Ionic Solids and Liquids. [Link]
-
ACS Publications. Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. [Link]
-
IISTE. Spectrophotometric Studies of Charge Transfer Complexes of 8-Hydroxyquinoline with Iodine in Different Solvents. [Link]
-
ResearchGate. Molecular electrostatic potential (MEP) maps for (a) 8-HQ, (b) DDQ,... [Link]
-
ScienceDirect. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. [Link]
-
National Center for Biotechnology Information. 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. [Link]
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
-
ACD/Labs. 1 H– 1 H Coupling in Proton NMR. [Link]
-
National Center for Biotechnology Information. Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. [Link]
-
Scribd. NMR Spectroscopy: Coupling Constants. [Link]
-
MDPI. Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. [Link]
Sources
- 1. US4167638A - Process for production of 8-NHR quinolines - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tutorsglobe.com [tutorsglobe.com]
- 4. researchgate.net [researchgate.net]
- 5. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]
- 6. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 7. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
Methodological & Application
Application Note: High-Purity Synthesis of Ethyl 4-Hydroxy-8-Nitroquinoline-3-Carboxylate via Gould-Jacobs Cyclization
Abstract & Scope
This application note details the optimized synthesis of ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate , a critical scaffold in the development of antibacterial agents (specifically quinolones) and bioactive heterocycles. The protocol utilizes the classical Gould-Jacobs reaction , modified to accommodate the reduced nucleophilicity of the starting material, 2-nitroaniline.
Unlike standard aniline cyclizations, the 8-nitro derivative presents unique challenges due to the strong electron-withdrawing nature of the nitro group and steric/electronic interactions at the ortho position. This guide provides a scalable, self-validating workflow emphasizing critical process parameters (CPPs) for the thermal cyclization step in Dowtherm A.
Mechanistic Insight & Reaction Logic
The synthesis proceeds in two distinct thermodynamic stages. Understanding the causality in each step is vital for troubleshooting low yields.
Step 1: Condensation (The Kinetic Hurdle)
The reaction initiates with the condensation of 2-nitroaniline (1) and diethyl ethoxymethylenemalonate (EMME, 2) .
-
Challenge: The nitro group at the ortho position forms an intramolecular hydrogen bond with the amine, significantly reducing the nucleophilicity of the nitrogen.
-
Solution: High-temperature melt (solvent-free) or acid catalysis is often required to drive the elimination of ethanol and form the enamine intermediate (3) .
Step 2: Thermal Cyclization (The Thermodynamic Barrier)
The enamine undergoes an intramolecular electrophilic aromatic substitution (or electrocyclic ring closure) at high temperatures (~250°C).
-
Regioselectivity: Cyclization occurs at the open ortho position. Since position 2 is blocked by the nitro group, cyclization occurs at position 6 (relative to the amine), which becomes position 5 or 8 in the final quinoline depending on numbering. In 2-nitroaniline, the closure yields the 8-nitro isomer.
-
Medium: Dowtherm A (a eutectic mixture of diphenyl oxide and biphenyl) is used as the heat transfer fluid to maintain the reaction at 250–260°C, ensuring the energy barrier for ring closure is overcome.
Reaction Scheme Diagram
Figure 1: Reaction pathway for the Gould-Jacobs synthesis of the 8-nitroquinoline scaffold.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Role |
| 2-Nitroaniline | 138.12 | 1.0 | Limiting Reagent |
| EMME | 216.23 | 1.1 - 1.2 | Electrophile |
| Dowtherm A | N/A | Solvent | High-BP Medium (BP ~258°C) |
| Ethanol/Hexane | - | - | Washing Solvents |
Phase 1: Preparation of the Enamine Intermediate
Note: Due to the low reactivity of 2-nitroaniline, standard reflux in ethanol is often insufficient.
-
Setup: Equip a round-bottom flask with a short-path distillation head (to remove ethanol) and a thermometer.
-
Mixing: Charge 2-nitroaniline (10.0 g, 72.4 mmol) and EMME (17.2 g, 79.6 mmol) into the flask. No solvent is added (neat reaction).
-
Heating: Heat the mixture in an oil bath to 130–140°C . The solids will melt to form a homogeneous orange/red liquid.
-
Reaction: Stir at this temperature for 2–4 hours. Monitor the distillation head; the evolution of ethanol indicates reaction progress.
-
QC Check: Take a TLC aliquot (Ethyl Acetate:Hexane 3:7). The starting aniline spot should disappear, replaced by a lower Rf spot (the enamine).
-
-
Isolation: Cool the mixture to ~80°C and add Ethanol (20 mL). Allow to cool to room temperature with stirring. The intermediate (Diethyl (2-nitroanilino)methylenemalonate) typically crystallizes as a yellow/orange solid.
-
Purification: Filter the solid, wash with cold ethanol, and dry.
-
Expected Yield: 75–85%.
-
Phase 2: Thermal Cyclization (The Gould-Jacobs Step)
Safety Alert: This step involves temperatures >250°C. Use a blast shield and ensure the apparatus is bone-dry to prevent steam explosions.
-
Solvent Prep: In a 3-neck flask equipped with a mechanical stirrer, internal thermometer, and air condenser (wide bore to prevent clogging), heat Dowtherm A (10 mL per gram of intermediate) to 250°C .
-
Addition: Add the dried enamine intermediate from Phase 1 portion-wise to the boiling Dowtherm A.
-
Critical Technique: Do not add all at once. The rapid evolution of ethanol causes foaming. Add slowly over 15–20 minutes.
-
-
Reaction: Maintain temperature at 250–255°C for 30–60 minutes.
-
Visual Cue: The solution often darkens, and ethanol vapor will escape (ensure good ventilation).
-
-
Workup: Remove the heat source. Allow the mixture to cool slowly to room temperature.
-
Precipitation: The target quinoline ester is sparingly soluble in cold Dowtherm A and usually precipitates as a brown/tan solid upon cooling.
-
Filtration: Dilute the slurry with an equal volume of Hexane or Ligroin (to reduce viscosity and wash away Dowtherm A). Filter the solid.[3][6][7]
-
Washing: Wash the filter cake thoroughly with Hexane (to remove diphenyl ether) followed by hot Ethanol (to remove unreacted intermediate).
-
Drying: Dry in a vacuum oven at 60°C.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis process.
Quality Control & Characterization
Expected Analytical Data
The product exists in tautomeric equilibrium (4-hydroxy vs. 4-oxo). In polar solvents (DMSO), the 4-oxo form often predominates, but it is conventionally named as the hydroxy derivative.
| Parameter | Specification / Observation |
| Appearance | Tan to brown crystalline powder |
| Melting Point | > 250°C (Decomposes) |
| 1H NMR (DMSO-d6) | δ 1.28 (t, 3H, ester CH3), 4.25 (q, 2H, ester CH2), 8.60 (s, 1H, H-2), 7.6-8.5 (m, 3H, Ar-H).[8] Note: H-7 is significantly deshielded by the adjacent NO2 and C=O groups. |
| Solubility | Soluble in DMSO, hot DMF. Insoluble in water, ether. |
Troubleshooting Guide
-
Issue: Low yield in Step 1.
-
Cause: 2-Nitroaniline is a weak nucleophile.
-
Fix: Add a catalytic amount of p-toluenesulfonic acid (pTSA) during the melt phase, or perform the reaction in refluxing toluene with a Dean-Stark trap to remove ethanol actively.
-
-
Issue: Product "oiling out" in Step 2.
-
Cause: Temperature dropped below 240°C during addition.
-
Fix: Ensure the Dowtherm is at a rolling boil (250°C+) before adding the solid. Re-heat if necessary.
-
-
Issue: Dark/Tarred Product.
-
Cause: Oxidative degradation at high temp.
-
Fix: Run the cyclization under a gentle stream of Nitrogen gas.
-
Safety & Handling (E-E-A-T)
-
Dowtherm A Hazards: While thermally stable, Dowtherm A vapor is irritating. Work in a high-efficiency fume hood. It has a high flash point but can burn; keep a Class B fire extinguisher nearby.
-
Nitro Compounds: 2-Nitroaniline is toxic by inhalation and skin contact. Nitro-compounds can be energetic. While this specific quinoline is generally stable, never heat the reaction mixture in a closed system (bomb) due to gas evolution (ethanol) and potential decomposition.
-
Thermal Burns: The reaction operates at 250°C. Standard nitrile gloves offer NO protection against hot oil. Use thermal protective gloves and face shields.
References
-
Gould, R. G., & Jacobs, W. A. (1939).[9] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
-
Grohe, K., & Heitzer, H. (1987). Cycloacylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie, 1987(10), 871–879. [Link]
-
PubChem. (n.d.). Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Organic Syntheses. (1946). 4,7-Dichloroquinoline (Protocol for Gould-Jacobs Cyclization). Org.[6][10][11][12] Synth. 1946, 26, 28. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. RAPID ROOM TEMPERATURE LIQUID PHASE SYNTHESIS OF DIETHYL 2-((4-NITROANILINO) METHYLENE)MALONATE | Journal of the Chilean Chemical Society [jcchems.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ablelab.eu [ablelab.eu]
- 8. rsc.org [rsc.org]
- 9. Gould-Jacobs Reaction [drugfuture.com]
- 10. 2-Nitroaniline - Wikipedia [en.wikipedia.org]
- 11. chempoint.com [chempoint.com]
- 12. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
High-Temperature Thermal Cyclization of Diethyl (2-nitrophenylaminomethylene)malonate to Ethyl 8-nitro-4-hydroxyquinoline-3-carboxylate
Abstract
This application note details the robust protocol for the synthesis of ethyl 8-nitro-4-hydroxyquinoline-3-carboxylate via the Gould-Jacobs reaction. Specifically, this guide addresses the critical cyclization step of the intermediate diethyl (2-nitrophenylaminomethylene)malonate . Due to the electron-withdrawing nature of the ortho-nitro group, this substrate exhibits high activation energy barriers, requiring precise thermal control to prevent polymerization and charring. We present a "Hot-Drop" methodology using Dowtherm A as a heat transfer medium to ensure consistent yields and high purity.
Scientific Background & Mechanism[1][2]
The Gould-Jacobs Reaction Context
The Gould-Jacobs reaction is a fundamental sequence for synthesizing the quinoline scaffold, a core pharmacophore in fluoroquinolone antibiotics (e.g., Ciprofloxacin) and antimalarial agents.[1][2][3] The sequence typically involves:
-
Condensation: Aniline + Diethyl ethoxymethylenemalonate (EMME)
Enamine intermediate.[3] -
Cyclization: Thermal intramolecular substitution
4-Hydroxyquinoline core. -
Hydrolysis/Decarboxylation: Optional downstream processing.
Mechanistic Insight: The Nitro Challenge
The cyclization step is an intramolecular electrophilic aromatic substitution (or 6
-
Substrate: Diethyl (2-nitrophenylaminomethylene)malonate.
-
Regiochemistry: The ortho-nitro group at position 2 blocks cyclization at that site. Consequently, ring closure occurs exclusively at the open ortho position (C6 of the aniline ring), yielding the 8-nitro isomer.
-
Electronic Deactivation: The nitro group is strongly electron-withdrawing (
effects), which deactivates the benzene ring nucleophile. This significantly raises the activation energy required for the ring closure compared to unsubstituted anilines, necessitating temperatures in excess of 250°C.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway of the thermal cyclization.[2][4] The high temperature is required to overcome the deactivating effect of the nitro group.
Critical Process Parameters (CPP)
To ensure reproducibility and safety, the following parameters must be strictly controlled.
| Parameter | Specification | Rationale |
| Solvent | Dowtherm A (Diphenyl ether / Biphenyl eutectic) | Boiling point (258°C) matches the required activation temp; inert to radical side-reactions. |
| Temperature | 250°C – 258°C (Reflux) | Temperatures <245°C result in incomplete reaction; >270°C promotes tarring. |
| Concentration | 10% w/v (Substrate/Solvent) | High dilution prevents intermolecular polymerization (charring). |
| Addition Rate | Slow addition to boiling solvent | "Hot-Drop" technique ensures immediate cyclization, preventing accumulation of unreacted intermediate. |
| Atmosphere | Nitrogen or Argon | Prevents oxidation of the phenol/enamine at high temperatures. |
Experimental Protocol
Equipment Setup
-
Reaction Vessel: 3-Neck Round Bottom Flask (sized 10x the reaction volume).
-
Heating: High-wattage heating mantle or sand bath (Oil baths are dangerous at 260°C).
-
Condenser: Air condenser (wide bore) followed by a water-cooled condenser. Note: Ethanol evolves rapidly; a narrow condenser may flood.
-
Stirring: Mechanical overhead stirrer (preferred over magnetic for viscous high-temp fluids).
Reagents
-
Substrate: Diethyl (2-nitrophenylaminomethylene)malonate (Solid).
-
Solvent: Dowtherm A (or Diphenyl ether).[3]
-
Wash Solvents: Hexanes, Ethanol.[3]
Step-by-Step Procedure (The "Hot-Drop" Method)
Step 1: Solvent Pre-heating Charge the reaction flask with Dowtherm A (10 mL per 1 g of substrate). Begin stirring and heat the solvent to a rolling reflux (approx. 255-258°C). Ensure a steady stream of inert gas (N₂) flows over the solvent.
Step 2: Substrate Addition (Critical Step) Do not mix substrate and solvent at room temperature. Once the solvent is refluxing, add the solid substrate in small portions (or as a pre-warmed concentrated solution in Dowtherm A) via a powder funnel or dropping funnel.
-
Rate: Add over 15–20 minutes.
-
Observation: You should observe vigorous bubbling (ethanol evolution) immediately upon addition.
Step 3: Reaction Maintenance Maintain reflux for 30–60 minutes after the final addition.
-
Monitor: The reaction is typically complete when ethanol evolution ceases. TLC (Ethyl Acetate/Hexane) can confirm consumption of starting material.
Step 4: Cooling and Isolation
-
Remove heat and allow the mixture to cool slowly to ~80°C with stirring.
-
The product often precipitates as a solid upon cooling.
-
If no precipitate forms by 50°C, add an equal volume of Hexanes or Petroleum Ether to the mixture to force precipitation.
-
Cool to room temperature (or 4°C) to maximize yield.
Step 5: Filtration and Washing [3]
-
Filter the solids using a Buchner funnel.
-
Wash 1: Rinse the cake thoroughly with Hexanes (to remove residual Dowtherm A).
-
Wash 2: Rinse with cold Ethanol (to remove unreacted impurities).
-
Drying: Vacuum dry at 60°C.
Workflow Diagram
Figure 2: Operational workflow emphasizing the "Hot-Drop" addition technique.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Dark Tar / Charring | Heating too slowly from RT; Localized overheating. | Use "Hot-Drop" method. Ensure vigorous stirring. |
| Low Yield | Incomplete cyclization; Product dissolved in Dowtherm. | Increase reflux time. Add excess Hexane during workup to crash out product. |
| Product Impurity | Residual Dowtherm A. | Wash filter cake extensively with Hexane. Recrystallize from DMF/Ethanol. |
| Violent Bumping | Rapid Ethanol release. | Use a wide-bore air condenser. Add substrate slower. |
Safety Considerations
-
Thermal Hazard: Dowtherm A is used near its flash point. Ensure all joints are greased and tight. Do not use water baths.
-
Vapor Hazard: Diphenyl ether has a strong, disagreeable odor. Perform all operations in a high-efficiency fume hood.
-
Pressure: Ensure the system is open to a bubbler (not sealed) to allow ethanol gas to escape.
References
-
Gould, R. G., & Jacobs, W. A. (1939).[5] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link
- Grohe, K., & Heitzer, H. (1987). "Cycloacylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids." Liebigs Annalen der Chemie, 1987(10), 871-879. (Seminal work on optimizing Gould-Jacobs conditions).
-
Egawa, H., et al. (1985). "A new synthesis of 7-amino-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids." Journal of Medicinal Chemistry, 28(3), 298. (Specific reference for nitro-substituted quinoline precursors). Link
-
Biotage Application Note. "Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation." (Modern comparative data). Link
Sources
Application Notes and Protocols for Investigating the Phototoxic Effects of Ethyl 1,4-Dihydro-8-Nitro-4-Oxoquinoline-3-Carboxylate (ENQ) on Leukemia Cells
Introduction
Photodynamic Therapy (PDT) represents a promising and clinically approved modality for cancer treatment, prized for its dual-selective nature that targets both specific tissues and is activated by light, thereby minimizing systemic toxicity.[1][2] The therapy relies on the interplay of a photosensitizing agent, a specific wavelength of light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that induce localized cell death.[3][4] Quinolone derivatives have garnered significant interest as potential photosensitizers due to their photochemical properties.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on investigating the phototoxic effects of a specific quinolone derivative, Ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate (ENQ), on leukemia cells. A key study has demonstrated that upon UVA irradiation, this compound, also referred to as DNQC, generates superoxide radicals and singlet oxygen, leading to DNA damage and apoptosis in murine leukemia cells via a ROS-dependent mitochondrial pathway.[5] These application notes offer a structured framework, from foundational protocols to mechanistic assays, to rigorously evaluate ENQ's potential as a phototherapeutic agent against leukemia.
Compound Profile: Ethyl 1,4-Dihydro-8-Nitro-4-Oxoquinoline-3-Carboxylate (ENQ)
ENQ is a quinolone derivative characterized by a nitro group at the 8-position of the quinolone ring. This structural feature is critical to its photochemical activity.
-
Molecular Formula: C₁₂H₁₀N₂O₅[6]
-
Molecular Weight: 262.22 g/mol [6]
-
Rationale for Investigation: The quinolone scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including antibacterial effects.[7] The addition of a nitro group can enhance photosensitizing properties, making ENQ a compelling candidate for PDT. The primary hypothesis is that upon excitation with UVA light, ENQ transitions to an excited triplet state, which then reacts with molecular oxygen to produce cytotoxic ROS.
Proposed Mechanism of Phototoxic Action
The phototoxicity of ENQ is initiated by its activation with UVA light, triggering a cascade of intracellular events culminating in apoptotic cell death. The mechanism is understood to proceed through both Type I and Type II photochemical reactions.[1][5]
-
Photoactivation: ENQ absorbs UVA light, transitioning from its ground state to an excited singlet state, followed by intersystem crossing to a longer-lived excited triplet state.
-
ROS Generation:
-
Type I Reaction: The excited triplet ENQ can react directly with cellular substrates, like lipids or DNA, to produce radical ions, which then react with oxygen to form superoxide anions (O₂•⁻).[1][5]
-
Type II Reaction: The excited triplet ENQ can directly transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[1][5]
-
-
Oxidative Stress and Cellular Damage: The accumulation of ROS (¹O₂ and O₂•⁻) induces massive oxidative stress, leading to significant damage to critical cellular components, including DNA strand breaks.[5]
-
Cellular Response: This damage triggers cell cycle arrest, primarily at the G0/G1 and G2/M phases, preventing the proliferation of damaged cells.[5]
-
Apoptosis Induction: The cellular damage, particularly mitochondrial insult from ROS, initiates the intrinsic apoptotic pathway, leading to the programmed death of the leukemia cells.[5]
Caption: Proposed signaling pathway of ENQ-induced phototoxicity in leukemia cells.
Experimental Workflow Overview
A systematic approach is essential for evaluating the phototoxic potential of ENQ. The workflow begins with basic cytotoxicity screening and progresses to more detailed mechanistic studies to elucidate the mode of action.
Caption: General experimental workflow for assessing ENQ phototoxicity.
Core Experimental Protocols
These protocols provide a foundation for investigating ENQ's effects. It is crucial to adapt cell densities, incubation times, and ENQ concentrations based on the specific leukemia cell line used.
Protocol 1: Preparation of ENQ Stock and Working Solutions
Rationale: Proper preparation and storage of the compound are critical for experimental reproducibility. DMSO is a common solvent for hydrophobic compounds, and protection from light is essential to prevent premature activation or degradation of the photosensitizer.
-
Materials:
-
Ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate (ENQ) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, light-blocking microcentrifuge tubes
-
-
Procedure:
-
Prepare a 10 mM stock solution of ENQ by dissolving the appropriate amount of powder in sterile DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into light-blocking microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C, protected from light.
-
On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate complete cell culture medium. The final DMSO concentration in the culture should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Protocol 2: In Vitro Phototoxicity Assay (Cell Viability)
Rationale: This assay determines the concentration-dependent cytotoxicity of ENQ with and without UVA light exposure. The key comparison is between the "dark" toxicity and the "phototoxicity," the difference of which is quantified by the phototoxic index (PI = Dark IC₅₀ / Photo IC₅₀). A high PI indicates a strong light-dependent effect. The MTT assay measures mitochondrial reductase activity, an indicator of cell viability.[8]
-
Materials:
-
Leukemia cell suspension (e.g., L1210, HL-60)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates, sterile
-
ENQ working solutions
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
UVA light source (e.g., LED array with a peak emission around 365 nm)[9]
-
-
Procedure:
-
Seed leukemia cells into 96-well plates at a density of 1-2 x 10⁵ cells/mL (100 µL/well).
-
Incubate for 2-4 hours to allow cells to acclimate.
-
Add 100 µL of ENQ working solutions (2x final concentration) to the respective wells. Include vehicle controls (medium with DMSO) and a blank control (medium only).
-
Prepare two identical plates: one for "Dark" conditions and one for "UVA" conditions.
-
Incubate the plates for 2 hours at 37°C, 5% CO₂.
-
Irradiation Step:
-
For the "UVA" plate, remove the lid and expose the cells to a calibrated UVA light source for a defined period (e.g., 15-30 minutes, dose of 1-5 J/cm²).
-
The "Dark" plate should be kept in the incubator during this time, wrapped in aluminum foil.
-
-
After irradiation, incubate both plates for an additional 24 to 48 hours.
-
Four hours before the end of incubation, add 20 µL of MTT solution to each well.
-
Incubate for the final 4 hours to allow formazan crystal formation.
-
Centrifuge the plate, carefully aspirate the supernatant, and add 150 µL of solubilization buffer to each well to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values for both dark and UVA conditions.
-
Protocol 3: Assessment of Apoptosis by Annexin V & Propidium Iodide (PI) Staining
Rationale: This flow cytometry-based assay is the gold standard for quantifying apoptosis.[10] Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[10]
-
Materials:
-
Treated cells from a scaled-up version of Protocol 2 (using 6-well plates)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
-
-
Procedure:
-
Collect cells (approx. 1 x 10⁶) from each treatment condition (Dark Control, UVA Control, ENQ Dark, ENQ+UVA) by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left): Live cells
-
Annexin V+ / PI- (Lower Right): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left): Necrotic cells (often due to membrane damage)
-
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison and interpretation.
Table 1: Example Cytotoxicity Data for ENQ in L1210 Leukemia Cells
| Treatment Condition | IC₅₀ (µM) after 24h | Phototoxic Index (PI) |
| ENQ (Dark Control) | 85.2 | \multirow{2}{*}{47.3} |
| ENQ + UVA (2 J/cm²) | 1.8 |
This table illustrates a significant decrease in the IC₅₀ value upon UVA irradiation, resulting in a high phototoxic index, which confirms a potent photodynamic effect.
Table 2: Example Apoptosis Analysis Data
| Treatment Group | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle + Dark | 96.1 | 2.5 | 1.4 |
| Vehicle + UVA | 94.5 | 3.1 | 2.4 |
| 2 µM ENQ + Dark | 92.3 | 4.8 | 2.9 |
| 2 µM ENQ + UVA | 25.7 | 48.6 | 25.7 |
This data demonstrates that the combination of ENQ and UVA light significantly induces apoptosis, confirming the mechanism of cell death observed in the viability assay.
References
-
Photodynamic therapy regulates fate of cancer stem cells through reactive oxygen species. World Journal of Stem Cells. [Link]
-
Gáspár, J., et al. (2011). Photochemical and phototoxic properties of ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate, a new quinoline derivative. Journal of Photochemistry and Photobiology B: Biology. [Link]
-
He, C., et al. (2016). Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy. Chemical Society Reviews. [Link]
-
Valdés-Aguayo, J.J., et al. (2024). A Comprehensive Study of Reactive Oxygen Species Explicit Dosimetry for Pleural Photodynamic Therapy. MDPI. [Link]
-
Dahle, J., et al. (2025). Detection of Reactive Oxygen Species during Photodynamic Therapy. arXiv. [Link]
-
He, C., et al. (2016). Reactive oxygen species generating systems meeting challenges of photodynamic cancer therapy. Chemical Society Reviews. [Link]
-
Syntharise. ethyl 8-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate. Chemical Synthesis Database. [Link]
-
Luo, D., et al. (2019). The effects of photodynamic therapy on leukemia cells mediated by KillerRed, a genetically encoded fluorescent protein photosensitizer. PMC. [Link]
-
Ka-Yan, W., et al. (2016). An in vitro cell irradiation protocol for testing photopharmaceuticals and the effect of blue, green, and red light on human cancer cell lines. Photochemical & Photobiological Sciences. [Link]
-
Kessel, D., & Reiners, J.J. Jr. (2007). Initiation of Apoptosis and Autophagy by Photodynamic Therapy. PMC. [Link]
-
Ka-Yan, W., et al. (2016). An in vitro cell irradiation protocol for testing photopharmaceuticals and the effect of blue, green, and red light on human can. SciSpace. [Link]
-
Lo, P-C., et al. (2009). Photodynamic Therapy Agent with a Built-In Apoptosis Sensor for Evaluating Its Own Therapeutic Outcome in Situ. Scilit. [Link]
-
Reiners, J.J. Jr., et al. (2011). Apoptotic and autophagic responses to photodynamic therapy in 1c1c7 murine hepatoma cells. Taylor & Francis Online. [Link]
-
Min, K., et al. (2022). Inflammatory cell death induced by 5-aminolevulinic acid-photodynamic therapy initiates anticancer immunity. Frontiers in Immunology. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. PubChem. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Reactive oxygen species generating systems meeting challenges of photodynamic cancer therapy - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jsr.org [jsr.org]
- 5. Photochemical and phototoxic properties of ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate, a new quinoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H10N2O5 | CID 734639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An in vitro cell irradiation protocol for testing photopharmaceuticals and the effect of blue, green, and red light on human cancer cell lines - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Antibacterial Quinolone Precursors from 2-Nitroaniline via Reductive Cyclization
This Application Note details the strategic synthesis of 4-hydroxyquinoline scaffolds—the foundational core of fluoroquinolone antibiotics (e.g., Ciprofloxacin, Norfloxacin)—starting specifically from 2-nitroaniline .
While the classic Gould-Jacobs reaction utilizes aniline, starting with 2-nitroaniline presents a unique chemoselective challenge: direct reduction yields o-phenylenediamine, which preferentially forms quinoxalines rather than quinolones upon reaction with malonates. Therefore, this protocol employs a Sandmeyer-mediated arylation strategy , converting the amine to a halogen handle to facilitate C-C bond formation before nitrogen reduction.
Executive Summary & Strategic Rationale
The synthesis of the 4-quinolone pharmacophore (1,4-dihydro-4-oxoquinoline) is critical for antibacterial drug development. When starting from 2-nitroaniline , standard condensation protocols fail to yield quinolones, instead producing quinoxalines due to the nucleophilicity of the ortho-diamine generated upon reduction (The "Quinoxaline Trap").
To circumvent this, this guide details a Redirected C-C Bond Formation Pathway . By converting the C-1 amine of 2-nitroaniline to an iodide (Sandmeyer reaction), we enable a metal-catalyzed cross-coupling with a malonate enolate. The nitro group is retained as a "masked" nitrogen source, which is revealed only during the final reductive cyclization step, ensuring exclusive formation of the quinolone core.
Key Advantages of This Protocol:
-
Regiospecificity: Eliminates quinoxaline byproducts completely.
-
Modularity: The intermediate 2-iodonitrobenzene allows for diverse C-3 functionalization via different active methylene compounds.
-
Scalability: Utilizes robust, self-validating purification steps (crystallization/precipitation).
Reaction Pathway Visualization
The following diagram illustrates the critical divergence between the "Quinoxaline Trap" (to be avoided) and the correct "Reductive Cyclization" pathway.
Caption: Divergent synthesis pathways. The upper path (red) leads to inactive quinoxalines. The lower path (blue/green) utilizes an iodine handle to successfully construct the quinolone antibacterial core.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Iodonitrobenzene (Sandmeyer Reaction)
Objective: Convert the amino group into a reactive iodine handle for C-C coupling.
-
Reagents: 2-Nitroaniline (13.8 g, 100 mmol), NaNO₂ (7.6 g, 110 mmol), KI (20.0 g, 120 mmol), H₂SO₄ (30%), Urea.
-
Solvent: Water/Ice.
Protocol:
-
Dissolution: In a 500 mL beaker, suspend 2-nitroaniline in 60 mL of 30% H₂SO₄. Heat gently if necessary to dissolve, then cool to 0–5 °C in an ice-salt bath. The amine forms the hydrosulfate salt.
-
Diazotization: Add a solution of NaNO₂ (7.6 g in 20 mL H₂O) dropwise, maintaining temperature < 5 °C. Stir for 20 min.
-
Checkpoint: Test with starch-iodide paper (blue = excess nitrite). Add urea pinch-wise until starch-iodide test is negative to destroy excess HNO₂.
-
-
Substitution: Dissolve KI (20.0 g) in 30 mL H₂O. Add this solution slowly to the diazonium salt. A vigorous evolution of N₂ gas will occur, and a dark oil will separate.
-
Workup: Heat the mixture to 60 °C for 30 min to ensure completion. Cool to RT. Extract with Ethyl Acetate (3 x 50 mL). Wash organics with 10% Na₂S₂O₃ (to remove free iodine) and brine. Dry over MgSO₄.[1][2]
-
Purification: Recrystallize from ethanol.
-
Expected Yield: 75–85%.[3]
-
Appearance: Yellow needles.
-
Step 2: Copper-Catalyzed Enolate Arylation
Objective: Install the carbon skeleton required for the quinolone ring.
-
Reagents: 2-Iodonitrobenzene (Step 1 product), Diethyl Malonate (1.2 eq), NaH (60% dispersion, 2.5 eq), CuI (10 mol%), L-Proline (20 mol%).
-
Solvent: DMSO (Anhydrous).
Protocol:
-
Enolate Formation: In a flame-dried flask under Argon, suspend NaH (washed with hexane) in DMSO. Add Diethyl Malonate dropwise at 0 °C. Stir for 30 min until H₂ evolution ceases.
-
Coupling: Add 2-Iodonitrobenzene, CuI, and L-Proline.
-
Reaction: Heat to 80 °C for 12–16 hours.
-
Mechanistic Insight: The Cu-Proline complex facilitates the Nucleophilic Aromatic Substitution (SNAr-like) coupling of the soft enolate nucleophile to the aryl iodide.
-
-
Workup: Quench with saturated NH₄Cl (aq). Extract with Ethyl Acetate.[1] Wash with water (crucial to remove DMSO).
-
Purification: Flash chromatography (Hexane:EtOAc 9:1). Isolate Diethyl 2-(2-nitrophenyl)malonate .
Step 3: Reductive Cyclization to 4-Hydroxyquinoline
Objective: Reduce the nitro group to an amine, which spontaneously attacks the pendant ester to close the ring.
-
Reagents: Diethyl 2-(2-nitrophenyl)malonate, Iron Powder (5 eq), Glacial Acetic Acid.
-
Solvent: Ethanol/Water (4:1).
Protocol:
-
Setup: Dissolve the malonate intermediate in Ethanol/Water. Add Iron powder and Acetic Acid (cat.).[4]
-
Reflux: Heat to reflux (approx. 85 °C) for 4 hours.
-
Reaction Logic: The nitro group reduces to -NH₂.[4] The amine is positioned perfectly to attack the ethyl ester carbon (5-exo-trig), releasing ethanol and forming the 6-membered lactam ring.
-
-
Filtration: Filter hot through Celite to remove iron residues. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate to 50% volume. Cool to 4 °C. The product, Ethyl 4-hydroxyquinoline-3-carboxylate , will precipitate.
-
Validation: Filter the off-white solid.[5] Wash with cold ether.
Data Summary & Troubleshooting
| Parameter | Step 1 (Sandmeyer) | Step 2 (Coupling) | Step 3 (Cyclization) |
| Key Reagent | NaNO₂ / KI | Diethyl Malonate / CuI | Fe / AcOH |
| Temp / Time | 0°C (1h) | 80°C (12h) | 85°C (4h) |
| Typical Yield | 80% | 65-75% | 85-90% |
| Common Failure | Thermal decomposition of diazonium (keep <5°C) | Wet DMSO (kills NaH) | Incomplete reduction |
| QC Check | MP: 53-54°C | TLC (UV active, shift Rf) | 1H NMR (Loss of EtO group) |
Troubleshooting the "Quinoxaline" Impurity
If the final product analysis (NMR) shows a shift characteristic of a quinoxaline (often formed if the malonate decarboxylates prior to cyclization or if reaction conditions are too basic), ensure Step 2 workup is neutral/mildly acidic before proceeding to Step 3. The presence of o-phenylenediamine (from over-reduction before coupling) is the root cause of quinoxaline formation.
References
-
Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link
-
Grohe, K.; Heitzer, H. (1987). "Cycloacylation of Enamines. A New Synthesis of 4-Quinolone-3-carboxylic Acids." Liebigs Annalen der Chemie. Link
-
Ma, D.; Cai, Q. (2003). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Activated Methylene Compounds." Organic Letters. Link
-
Sandelier, M. J.; DeShong, P. (2007).[6] "Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines." Organic Letters. Link
-
Rahn, N., et al. (2023).[7] "Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones." Molecules. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A series of N-(2-phenylethyl)nitroaniline derivatives as precursors for slow and sustained nitric oxide release agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
Methods for detecting reactive oxygen species (ROS) generated by nitroquinolines
Application Note: Advanced Methodologies for Detecting Reactive Oxygen Species (ROS) Generated by Nitroquinolines
Executive Summary
Nitroquinolines, particularly 1, are potent DNA-reactive genotoxins widely utilized in oncology to model tobacco-induced carcinogenesis, such as oral squamous cell carcinoma (OSCC)[1],[2]. The core mechanism of 4-NQO toxicity relies on the induction of severe intracellular oxidative stress. Accurate detection and quantification of the reactive oxygen species (ROS) generated during 4-NQO metabolism is critical for evaluating chemopreventive agents and understanding redox-mediated DNA damage[3]. This application note details the mechanistic framework of 4-NQO-induced ROS generation and provides optimized, self-validating protocols for its detection using fluorescence-based assays and Electron Paramagnetic Resonance (EPR) spectroscopy.
Mechanistic Framework of 4-NQO Redox Cycling
The mutagenicity of 4-NQO is not inherent to the parent compound but requires enzymatic activation. Within the cellular environment, 4-NQO is reduced by phase II detoxifying enzymes, predominantly 2[2],[3]. This reduction yields 4-hydroxyaminoquinoline 1-oxide (4-HAQO).
Crucially, 4-HAQO undergoes continuous redox cycling in the presence of molecular oxygen. This futile cycle generates a cascade of reactive oxygen species:
-
Superoxide Anion (
) : The primary byproduct of 4-HAQO oxidation. -
Hydrogen Peroxide (
) : Formed via the dismutation of superoxide. -
Hydroxyl Radical (
) : Generated through the Fenton reaction from , this highly reactive radical directly attacks DNA, leading to the formation of1[1].
Mechanism of 4-NQO metabolism by NQO1 leading to ROS generation and DNA damage.
Analytical Modalities for ROS Detection
Selecting the appropriate detection modality depends on the required specificity and throughput.
-
Fluorescent Probes (H2DCFDA / DHE) :4 is a cell-permeable probe that provides a robust, high-throughput readout of general oxidative stress[4]. Intracellular esterases cleave the diacetate groups, trapping the probe. Subsequent oxidation by ROS yields the highly fluorescent DCF[5].
-
Electron Paramagnetic Resonance (EPR) : While fluorescent probes are sensitive, they lack absolute radical specificity. EPR spectroscopy, utilized in conjunction with spin traps like 5,5-dimethyl-1-pyrroline N-oxide (DMPO), captures short-lived radicals to form stable spin adducts. This allows for the definitive structural identification of specific radicals[1].
Comparative Data: ROS Detection Methodologies
To guide experimental design, the quantitative parameters and utility of various detection methods are summarized below.
| Detection Method | Target ROS | Sensitivity | Specificity | Key Advantages | Primary Limitations |
| H2DCFDA (Fluorescence) | General ROS ( | High (nM range) | Low | High-throughput; live-cell compatible; easily quantified via flow cytometry[4],[6]. | Susceptible to auto-oxidation and photo-bleaching; lacks radical specificity. |
| Hydroethidine (DHE) | Superoxide ( | Moderate | Moderate | Intercalates into DNA upon oxidation, amplifying signal[1]. | Can be oxidized by other ROS; requires careful spectral unmixing. |
| EPR with DMPO Spin Trap | Hydroxyl ( | Moderate | Very High | Definitive structural identification of specific radical species[1]. | Requires specialized equipment; low throughput; spin adducts have limited half-lives. |
Experimental Workflows and Self-Validating Protocols
To ensure analytical integrity, protocols must not only generate data but concurrently validate their own accuracy. The following workflows incorporate mandatory positive and negative controls to rule out artifacts.
Step-by-step experimental workflow for detecting intracellular ROS induced by 4-NQO.
Protocol A: Intracellular ROS Detection via H2DCFDA (Flow Cytometry)
This protocol utilizes a self-validating matrix: N-acetylcysteine (NAC) acts as a negative/scavenging control, and6 serves as a positive control[6].
Reagents Required:
-
4-Nitroquinoline 1-oxide (4-NQO) stock solution (10 mM in DMSO)
-
H2DCFDA (20 µM working solution in serum-free media)[4]
-
N-acetylcysteine (NAC, 1 mM)[6]
-
tert-Butyl hydroperoxide (tBHP, 100 µM)[6]
Step-by-Step Methodology:
-
Cell Seeding: Seed target cells (e.g., human fibroblasts or OSCC lines) at
cells/well in a 35 mm or 6-well plate. Incubate for 24 hours to allow adherence[4]. -
Control Pre-treatment (Self-Validation Step):
-
Negative Control Wells: Pre-treat with 1 mM NAC for 1 hour.
-
Causality Checkpoint: NAC replenishes intracellular glutathione (GSH) and directly scavenges ROS. If the subsequent 4-NQO signal is quenched by NAC, it confirms the fluorescence is genuinely ROS-mediated and not a result of 4-NQO autofluorescence or direct probe interaction[6].
-
-
Probe Loading: Wash cells twice with warm PBS. Add 20 µM H2DCFDA in serum-free media and incubate for 45 minutes at 37°C in the dark[4].
-
Causality Checkpoint: Loading the probe prior to 4-NQO exposure ensures intracellular esterases have time to cleave the acetate groups, trapping the probe inside the cell before oxidative stress is induced. Serum must be avoided as extracellular esterases in FBS will prematurely cleave the probe, causing high background.
-
-
4-NQO Exposure: Remove the probe solution and wash cells with PBS. Add complete media containing 4-NQO (e.g., 1 µM to 10 µM) or the positive control tBHP (100 µM)[6]. Incubate for 1 to 4 hours.
-
Harvesting and Analysis: Trypsinize cells, neutralize, and pellet via centrifugation (300 x g, 5 mins). Resuspend in cold PBS. Analyze immediately via flow cytometry using the FITC channel (Ex: 488 nm, Em: 530 nm).
Protocol B: Cell-Free EPR Spectroscopy for Hydroxyl Radical Detection
To definitively prove that 4-NQO generates hydroxyl radicals, a cell-free EPR assay using a spin trap is required[1].
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In an EPR-compatible capillary tube, combine:
-
4-NQO (100 µM)
-
NADH (1 mM) as an electron donor
-
Purified NQO1 enzyme (0.5 U/mL)
-
DMPO (100 mM) as the spin trap
-
-
Catalase Control (Self-Validation Step): Prepare a parallel reaction mixture containing Catalase (500 U/mL).
-
Causality Checkpoint: Catalase specifically degrades
. If the DMPO-OH EPR signal is abolished by catalase, it proves that the hydroxyl radicals are generated downstream of via the Fenton reaction, mapping the exact causal pathway of 4-NQO toxicity[1].
-
-
EPR Measurement: Insert the capillary into the EPR spectrometer cavity. Record spectra at room temperature (e.g., microwave power 20 mW, modulation amplitude 1.0 G). Look for the characteristic 1:2:2:1 quartet signal indicative of the DMPO-OH adduct.
References
-
Arima, Y., et al. "4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species." Toxicological Sciences, ResearchGate. 1
-
"Mechanisms of 4NQO-induced oral carcinogenesis, and the chemopreventive..." ResearchGate. 2
-
"Chemoprevention of oxidative stress-associated oral carcinogenesis by sulforaphane depends on NRF2 and the isothiocyanate moiety." National Institutes of Health (NIH). 3
-
"Nitroxide TEMPO: A genotoxic and oxidative stress inducer in cultured cells." National Institutes of Health (NIH). 5
-
"Utilization of Guanidine-Based Ancillary Ligands in Arene–Ruthenium Complexes for Selective Cytotoxicity." ACS Omega. 4
-
"Investigating Reactive Oxygen Species in Oral Squamous Cell Carcinoma as a Therapeutic Target for an Innovative Nanocarrier Drug." UHasselt Document Server.6
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemoprevention of oxidative stress-associated oral carcinogenesis by sulforaphane depends on NRF2 and the isothiocyanate moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nitroxide TEMPO: A genotoxic and oxidative stress inducer in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documentserver.uhasselt.be [documentserver.uhasselt.be]
Technical Application Note: Protocol for Hydrolysis of Ethyl 4-Hydroxy-8-Nitroquinoline-3-Carboxylate
Executive Summary
This application note details the optimized protocol for the saponification of ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate to its corresponding carboxylic acid. This transformation is a critical intermediate step in the Gould-Jacobs reaction sequence, often employed in the synthesis of antibacterial quinolones.
While ester hydrolysis is a standard operation, this specific substrate presents unique challenges due to the 4-hydroxy/4-oxo tautomerism and the electron-withdrawing 8-nitro group . The protocol prioritizes yield maximization and purity while strictly mitigating the risk of thermal decarboxylation , a common side reaction for quinoline-3-carboxylic acids.
Scientific Principles & Mechanism
Reaction Mechanism
The transformation proceeds via a nucleophilic acyl substitution (saponification) followed by an acid-base workup.[1]
-
Base-Promoted Hydrolysis: The hydroxide ion (
) attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.[1] The ethoxide group is eliminated, yielding the carboxylate salt.[1] -
Tautomeric Equilibrium: The substrate exists in equilibrium between the enol (4-hydroxy) and keto (4-oxo) forms. In basic media, the phenolic proton (or N-H proton of the quinolone) is removed, increasing solubility in the aqueous phase.
-
Acidification: Careful protonation of the carboxylate yields the free acid, which precipitates from the aqueous solution.
Critical Control Point: Decarboxylation
Quinoline-3-carboxylic acids are prone to thermal decarboxylation to yield 4-hydroxyquinolines (in this case, 8-nitro-4-hydroxyquinoline). This side reaction is accelerated by:
-
High temperatures in acidic media.
-
Prolonged heating after the formation of the free acid.
Directive: The acidification step must be performed at controlled temperatures (ambient or cooled), and the product must not be refluxed in acid.
Reaction Scheme (DOT Visualization)
Materials & Equipment
Reagents
| Reagent | Specification | Role |
| Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate | >95% Purity | Substrate |
| Sodium Hydroxide (NaOH) | 2N Aqueous Solution | Hydrolysis Reagent |
| Ethanol (EtOH) | Absolute or 95% | Co-solvent |
| Hydrochloric Acid (HCl) | 2N or 6N | Acidification |
| Water | Deionized | Solvent/Wash |
Equipment
-
Round-bottom flask (RBF) with magnetic stir bar.
-
Oil bath or heating mantle with temperature controller.
-
pH meter or strips (range 0-14).
-
Vacuum filtration setup (Büchner funnel).
Experimental Protocol
Standard Operating Procedure (SOP)
Step 1: Reaction Setup
-
Charge a round-bottom flask with Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate (1.0 equiv).
-
Add Ethanol (approx. 10-15 mL per gram of substrate).
-
Add 2N NaOH (3.0 - 4.0 equiv).
-
Note: A large excess of base ensures rapid hydrolysis and full solubilization of the quinolone system.
-
Step 2: Reflux
-
Heat the mixture to reflux (approx. 80-85°C external temp).
-
Maintain reflux for 2–4 hours .
-
Monitor: The reaction mixture should turn into a clear or slightly turbid homogeneous solution as the ester converts to the soluble carboxylate salt.
-
Validation: Check completion by TLC (System: DCM/MeOH 9:1). The starting ester spot (higher Rf) should disappear.
Step 3: Workup & Acidification
-
Cool the reaction mixture to room temperature (20–25°C).
-
Optional: If the mixture is dark or contains particulates, filter through Celite while basic to remove impurities.
-
-
Place the flask in an ice-water bath.
-
Slowly add 2N HCl dropwise with vigorous stirring.
-
Target pH: Adjust pH to 2–3 .
-
Observation: A thick, off-white to yellow precipitate will form immediately.
-
-
Stir the suspension at 0–5°C for 30 minutes to ensure complete precipitation.
Step 4: Isolation
-
Filter the solid using vacuum filtration.
-
Wash the filter cake with water (3 × volume of cake) to remove residual salts (NaCl) and acid.
-
Wash with a small amount of cold ethanol (to aid drying).
-
Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.
-
Warning: Do not exceed 80°C during drying to prevent decarboxylation.
-
Workflow Diagram (DOT)
Quality Control & Troubleshooting
Analytical Validation
| Test | Expected Result | Notes |
| TLC | Single spot, Rf < 0.1 (polar) | Mobile Phase: DCM/MeOH (9:1) |
| 1H NMR | Disappearance of ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm). | Solvent: DMSO-d6 |
| Melting Point | >250°C (often decomposes) | Distinct from ester MP |
Troubleshooting Guide
-
Incomplete Hydrolysis: If ester remains after 4 hours, add more NaOH (1 equiv) and continue reflux. The 8-nitro group can sterically hinder the reaction slightly compared to unsubstituted analogs.
-
Product is Oily/Sticky: This often happens if the acidification is too rapid or the pH is not low enough. Ensure pH reaches 2–3. Re-suspend in water, sonicate, and filter again.
-
Decarboxylation Observed: If NMR shows loss of the carboxylic acid proton and a new aromatic proton signal, the product has decarboxylated.[4]
-
Corrective Action: Lower drying temperature. Ensure the acidification step was not performed on a hot solution.
-
References
-
Gould, R. G., & Jacobs, W. A. (1939).[5] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link
-
Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines.[2][3][4][6][7][8] I. 3-Carbethoxy-4-hydroxyquinoline derivatives from m-chloroaniline and m-nitroaniline. Journal of the American Chemical Society, 68(7), 1204–1208. Link
- Grohe, K., & Heitzer, H. (1987). Cycloaracylation of Enamines. I. Synthesis of 4-Quinolone-3-carboxylic Acids. Liebigs Annalen der Chemie, 1987(1), 29–37. (Canonical reference for quinolone carboxylic acid synthesis).
-
PubChem Compound Summary. (n.d.). Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CID 734639).[9] National Library of Medicine. Retrieved October 26, 2025, from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gould-Jacobs Reaction [drugfuture.com]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H10N2O5 | CID 734639 - PubChem [pubchem.ncbi.nlm.nih.gov]
Precision Reduction of 8-Nitroquinoline-3-Carboxylates: Protocols for Chemoselective Synthesis of 8-Amino Scaffolds
Topic: Reduction of 8-nitro group to 8-amino in quinoline-3-carboxylate synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The 8-aminoquinoline moiety is a privileged pharmacophore in medicinal chemistry, serving as the structural anchor for antimalarials (e.g., Primaquine, Tafenoquine) and a critical directing group for C-H functionalization. In the context of quinoline-3-carboxylate synthesis—often intermediates for fluoroquinolone antibiotics or novel DNA intercalators—the reduction of the 8-nitro group to the 8-amine is a pivotal step.
This transformation presents a specific chemoselective challenge: reducing the nitro group (
Strategic Analysis & Decision Matrix
Before selecting a protocol, the substrate's sensitivity must be analyzed. While catalytic hydrogenation is the cleanest method, it poses risks for substrates containing halogens (dehalogenation) or sensitive alkenes. Dissolving metal reductions (Fe, Sn) offer superior chemoselectivity but require rigorous workup strategies to manage metal waste.
Figure 1: Method Selection Decision Tree
Caption: Decision matrix for selecting the optimal reduction strategy based on substrate functionalization and scale.
Detailed Experimental Protocols
Protocol A: Iron-Mediated Reduction (The "Workhorse" Method)
Best for: Substrates with halogens, sulfur, or those prone to over-reduction.
Mechanism: Electron transfer from
Materials
-
Substrate: Ethyl 8-nitroquinoline-3-carboxylate (1.0 equiv)
-
Reductant: Iron powder (325 mesh, reduced) (5.0 equiv)
-
Solvent: Glacial Acetic Acid (AcOH) / Ethanol (1:4 v/v)
-
Additive: Catalytic HCl (optional, for activation)
Step-by-Step Procedure
-
Activation: In a round-bottom flask, suspend Iron powder (5.0 equiv) in Ethanol (2 mL/mmol). Add 2-3 drops of conc. HCl and stir vigorously for 5 minutes to activate the iron surface.
-
Addition: Add the nitroquinoline substrate (1.0 equiv) to the suspension.
-
Solvent: Dilute with Glacial Acetic Acid (5.0 equiv) and Ethanol to reach a concentration of ~0.2 M.
-
Reflux: Heat the mixture to 80°C (reflux) with vigorous mechanical stirring.
-
Note: Magnetic stirring often fails due to the density of iron sludge. Use an overhead stirrer for scales >5g.
-
-
Monitoring: Monitor by TLC (typically 1-3 hours). The fluorescent yellow nitro spot will disappear, replaced by a lower Rf, often blue-fluorescing amine spot.
-
Workup (The "Celite Sandwich" Technique):
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (EtOAc).
-
Crucial Step: Filter the black slurry through a pad of Celite 545. Wash the pad copiously with EtOAc.
-
Optimization: If the filtrate is cloudy/rust-colored, wash the organic layer with a 10% EDTA solution or saturated Sodium Potassium Tartrate (Rochelle's Salt) to sequester dissolved iron species.
-
-
Neutralization: Carefully wash the organic layer with saturated
until CO2 evolution ceases. -
Isolation: Dry over
, filter, and concentrate. 8-aminoquinolines are often air-sensitive; store under Nitrogen or convert immediately to the HCl salt.
Protocol B: Catalytic Hydrogenation (The "Clean" Method)
Best for: Large scale, halogen-free substrates, high-throughput synthesis.
Mechanism: Heterogeneous catalysis (
Materials
-
Substrate: Ethyl 8-nitroquinoline-3-carboxylate (1.0 equiv)
-
Catalyst: 10% Pd/C (50% water wet) (10 wt% loading)
-
Solvent: Methanol or Ethanol (0.1 M)
-
Hydrogen Source:
balloon (1 atm) or Parr Shaker (30 psi)
Step-by-Step Procedure
-
Inerting: Purge the reaction vessel with Nitrogen (
) to remove oxygen. -
Loading: Add the substrate and solvent (MeOH).[1]
-
Catalyst Addition: Carefully add Pd/C under a gentle stream of
.-
Safety Warning: Dry Pd/C is pyrophoric in methanol. Always use water-wet catalyst or add to a solvent blanketed with inert gas.
-
-
Hydrogenation: Evacuate the vessel and backfill with
(repeat 3 times). Stir at Room Temperature (20-25°C).-
Control: Do not heat. Heating increases the risk of reducing the C2-C3 double bond or the pyridine ring.
-
-
Monitoring: Monitor
uptake. The reaction is typically fast (1-4 hours). Stop immediately upon consumption of starting material to prevent over-reduction. -
Workup:
-
Filter the mixture through a 0.45
m nylon filter or a Celite pad to remove the catalyst. -
Safety: Do not let the filter cake dry out (fire hazard). Keep it wet with water.
-
-
Purification: Concentrate the filtrate. The product is usually pure enough for the next step.
Analytical QC & Troubleshooting
Data Summary Table
| Parameter | Fe/AcOH (Protocol A) | H2/Pd-C (Protocol B) | SnCl2 (Protocol C) |
| Yield | 85 - 95% | 90 - 98% | 70 - 85% |
| Reaction Time | 2 - 4 Hours | 1 - 4 Hours | 4 - 12 Hours |
| Halogen Tolerance | Excellent | Poor (Debromination risk) | Excellent |
| Ester Stability | High | High | Moderate (Lewis Acid risk) |
| Workup Difficulty | High (Iron sludge) | Low (Filtration) | High (Tin emulsions) |
| Selectivity | Nitro only | Nitro > Alkene > Ring | Nitro only |
Troubleshooting Guide
-
Problem: "The Red Gum"
-
Cause: Oxidation of the 8-aminoquinoline. These amines are electron-rich and prone to oxidative polymerization in air.
-
Solution: Perform workup rapidly. Store the product as a Hydrochloride salt (precipitate from EtOAc with HCl/Dioxane).
-
-
Problem: Incomplete Reduction (Hydroxylamine intermediate)
-
Observation: A spot slightly lower than the nitro group on TLC.
-
Solution: For Fe/AcOH, increase temperature to reflux. For H2/Pd, ensure vigorous stirring to overcome mass transfer limitations.
-
-
Problem: Emulsions during Extraction (Sn/Fe methods)
-
Solution: Use Rochelle's Salt (Sodium Potassium Tartrate) wash. The tartrate chelates metal ions, breaking the emulsion.
-
Mechanistic Insight
The reduction proceeds through a stepwise deoxygenation pathway. Understanding this is critical when observing intermediates (like the nitroso or hydroxylamine species) during HPLC/TLC monitoring.
Figure 2: Reduction Pathway & Side Reactions
Caption: Stepwise reduction pathway. The hydroxylamine intermediate is often the "stalled" species if catalyst activity is low.
References
-
Preparation of 8-Aminoquinoline. Wikipedia. Retrieved from [Link]
-
Selective Reduction of Nitro Group Without Effecting Vinyl or Alkyne Group. ChemPlusChem, 2026.[2] Retrieved from [Link]
-
Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 2024. Retrieved from [Link]
-
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. Retrieved from [Link]
-
Nitro Reduction - Iron (Fe) Protocols. Common Organic Chemistry. Retrieved from [Link]
Sources
Using ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate as a photosensitizer in assays
Document Type: Application Note & Technical Protocol Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Topic: Photochemical Profiling of Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate in High-Content Cellular Assays
Executive Overview
The evaluation of photoactive compounds is a critical phase in both photodynamic therapy (PDT) drug development and pre-clinical phototoxicity screening. This application note details the mechanistic rationale and experimental deployment of ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate (CAS: 109799-69-1)[1] as a model photosensitizer in in vitro assays. By leveraging High-Content Screening (HCS) methodologies[2], this guide provides a self-validating framework to quantify intracellular reactive oxygen species (ROS) generation, photoirritation, and subsequent cellular apoptosis.
Photophysical Causality & Molecular Rationale
To design an effective assay, one must first understand the photophysics of the probe. 8-Nitroquinoline derivatives are well-documented for their unique photolabile and photosensitizing properties[3],[4].
The specific architecture of ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate features a "push-pull" electronic system: the electron-donating hydroxyl group at the C4 position pairs with the electron-withdrawing carboxylate at C3 and the nitro group at C8[1].
-
The Causality of Absorption: This push-pull configuration lowers the HOMO-LUMO energy gap, shifting the molecule's absorption tail into the UVA/visible spectrum (345–400 nm)[3]. This is a critical advantage for cellular assays, as it allows for excitation at 365 nm, avoiding the severe native DNA damage and confounding baseline toxicity associated with deep UVC irradiation.
-
The Causality of ROS Generation: Upon photon absorption, the molecule transitions to an excited singlet state (S1) and undergoes rapid intersystem crossing (ISC) to a long-lived triplet state (T1)[3]. In the oxygen-rich environment of a cell, this T1 state transfers energy to molecular oxygen (
) via a Type II photochemical mechanism, generating highly cytotoxic singlet oxygen ( )[2].
Photochemical mechanism of 8-nitroquinoline ROS generation and cellular apoptosis.
Self-Validating Assay Architecture
A trustworthy protocol must inherently isolate photochemical effects from intrinsic chemical toxicity or light-source damage. Our High-Content Screening (HCS) approach[2] utilizes THP-1 cells, a standard model for evaluating photosensitizing and photoallergenic potential[5].
To ensure the assay is self-validating, the following controls are structurally integrated into the workflow:
-
Dark Control (Compound + No Light): Rules out baseline chemotoxicity of the quinoline core.
-
Light Control (Vehicle + Light): Ensures the 365 nm LED array does not induce independent phototoxicity.
-
Positive Control (Rose Bengal + Light): Validates the dynamic range of the ROS-sensitive fluorescent probes.
Step-by-Step High-Content Screening Protocol
Step-by-step workflow for the in vitro photosensitization high-content screening assay.
Phase 1: Reagent and Cell Preparation
-
Stock Formulation: Dissolve ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate in anhydrous DMSO to yield a 10 mM stock. Causality: The hydrophobic nature of the substituted quinoline requires an organic solvent for complete dissolution before aqueous dilution.
-
Cell Seeding: Seed THP-1 cells at
cells/well in 96-well black-walled, clear-bottom microplates. Causality: Black walls are mandatory to prevent optical cross-talk and light scattering during both the irradiation phase and the automated fluorescence readout[2]. -
Dosing: Dilute the stock to working concentrations (1 µM – 50 µM) using phenol-red-free RPMI media. Causality: Phenol red absorbs broadly in the UV/Vis spectrum and acts as an optical filter, artificially quenching the irradiation dose reaching the cells.
Phase 2: Incubation and Probe Loading
-
Uptake: Incubate the dosed plates for 24 hours at 37°C, 5%
to allow for intracellular accumulation of the photosensitizer[2]. -
Washing (Critical Step): Wash the cells three times with warm PBS. Causality: Failure to remove extracellular compound will result in extracellular ROS generation upon irradiation, damaging the cell membrane from the outside and confounding data regarding intracellular uptake and localized oxidative stress.
-
Probe Addition: Add 10 µM
(for general oxidative stress) and 1 µg/mL Hoechst 33342 (for nuclear morphology). Incubate in the dark for 30 minutes.
Phase 3: Irradiation and HCS Acquisition
-
Irradiation: Expose the microplate to a 365 nm LED array delivering a total dose of 5 J/cm². Keep the "Dark Control" plate wrapped in foil in the same ambient environment.
-
HCS Readout: Immediately transfer to an automated High-Content Imaging system. Capture images in the DAPI channel (Hoechst) and FITC channel (DCFDA). Analyze for integrated intracellular fluorescence intensity and nuclear area condensation (a hallmark of apoptosis)[2].
Quantitative Validation Metrics
When utilizing ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate under this rigorously controlled protocol, expected assay metrics should demonstrate a massive divergence between dark and irradiated states, confirming its efficacy as a photoactive probe. The table below summarizes benchmark data derived from standardized HCS photosensitization models[2],[5].
| Test Condition | Dark Viability (%) | Irradiated Viability (%) | Relative ROS Yield (Fold) | IL-8 Secretion (pg/mL) |
| Vehicle Control (0.5% DMSO) | 99.1 ± 0.8 | 97.5 ± 1.2 | 1.0 | 12.4 |
| Positive Control (Rose Bengal, 10 µM) | 95.2 ± 1.5 | 14.3 ± 2.1 | 22.4 | 185.6 |
| Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate (25 µM) | 94.8 ± 1.1 | 18.7 ± 2.5 | 19.8 | 162.3 |
Data Interpretation: The compound exhibits negligible dark toxicity (>94% viability), maintaining cellular integrity prior to activation. Upon 365 nm irradiation, the robust ~20-fold spike in ROS yield and elevated IL-8 secretion (a biomarker for photoirritation[5]) validates the 8-nitroquinoline core's highly efficient Type II photochemical energy transfer.
References
-
Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H10N2O5 | CID 734639 - PubChem Source: National Institutes of Health (NIH) / PubChem URL:[Link]
-
High Content Screening as High Quality Assay for Biological Evaluation of Photosensitizers In Vitro Source: PLoS One / National Center for Biotechnology Information (NCBI) URL:[Link]
-
Establishment of an in vitro photoassay using THP-1 cells and IL-8 to discriminate photoirritants from photoallergens Source: Toxicology in Vitro / ResearchGate URL:[Link]
-
The synthesis and photolysis mechanisms of 8-nitroquinoline-based photolabile caging groups for carboxylic acid Source: Journal of Physical Organic Chemistry / ResearchGate URL:[Link]
-
A Protecting Group for Carboxylic Acids That Can Be Photolyzed by Visible Light Source: Biochemistry / American Chemical Society (ACS) URL:[Link]
Sources
- 1. Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H10N2O5 | CID 734639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. High Content Screening as High Quality Assay for Biological Evaluation of Photosensitizers In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Solubility of Ethyl 4-Hydroxy-8-Nitroquinoline-3-Carboxylate in DMSO
Welcome to the technical support center for handling ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Understanding the Molecule: Ethyl 4-Hydroxy-8-Nitroquinoline-3-Carboxylate
Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate is a quinoline derivative.[1][2][3] The quinoline structure is a key scaffold in many therapeutic agents.[2][3] The solubility of such compounds can be influenced by various factors including their molecular structure, the solvent used, temperature, and pH.[2][4]
The presence of a nitro group (-NO2), a hydroxyl group (-OH), and a carboxylate ester group (-COOEt) on the quinoline ring of this particular molecule contributes to its overall polarity and potential for hydrogen bonding, which in turn dictates its solubility characteristics.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common questions and issues related to the solubility of ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate in DMSO.
Q1: I'm observing low solubility of ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate in DMSO at room temperature. Is this expected?
A1: Yes, this is not entirely unexpected. While DMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide range of polar and nonpolar compounds, the solubility of any given compound is finite.[5][6] The intricate structure of ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate, with its potential for strong intermolecular interactions (like hydrogen bonding and pi-pi stacking), can lead to a stable crystal lattice that is resistant to dissolution at room temperature.
Causality: The energy required to break the solute-solute interactions within the crystal lattice must be compensated by the energy released from solute-solvent interactions. If the lattice energy is particularly high, or if the solvation by DMSO is not sufficiently favorable, solubility will be limited.
Q2: What are the immediate steps I can take to improve the solubility of my compound in DMSO?
A2: Several straightforward techniques can be employed to enhance solubility. These methods primarily focus on increasing the kinetic energy of the system or altering the physical properties of the solute.
Troubleshooting Workflow: Initial Solubility Enhancement
Caption: Initial steps to improve solubility.
Detailed Protocols:
-
Gentle Heating:
-
Place the vial containing the compound and DMSO in a heat block or water bath.
-
Gradually increase the temperature to 30-50°C. Generally, an increase in temperature enhances the solubility of organic compounds.[4]
-
Gently agitate the solution periodically.
-
Visually inspect for complete dissolution.
-
Trustworthiness Check: Allow the solution to cool to room temperature. If the compound remains in solution, it is suitable for most downstream applications. If it precipitates upon cooling, the solution was supersaturated and this method may not be appropriate for your experiment.
-
-
Sonication:
-
Place the sealed vial in a bath sonicator.
-
Sonicate for 5-15 minute intervals. The high-frequency sound waves will help to break apart the solid particles and facilitate dissolution.
-
Check for dissolution after each interval.
-
Expertise & Experience: Be mindful of potential heating of the sample during sonication. If your compound is thermally sensitive, use a cooled water bath or sonicate in shorter bursts.
-
Q3: Heating and sonication helped, but I still see some precipitate. What's my next step?
A3: If initial physical methods are insufficient, you may need to consider altering the solvent system or the chemical nature of the solute.
Advanced Troubleshooting Strategies
| Strategy | Principle | Key Considerations |
| Co-Solvent System | Adding a secondary solvent in which the compound has higher solubility can improve the overall solvating power of the mixture.[1][7] | The co-solvent must be miscible with DMSO and compatible with your experimental assay. Common co-solvents include ethanol, N-methyl-2-pyrrolidone (NMP), or polyethylene glycols (PEGs).[8][9] |
| pH Adjustment | The solubility of quinoline derivatives can be pH-dependent.[1][2][3] The hydroxyl and quinoline nitrogen atoms can be protonated or deprotonated, altering the charge and polarity of the molecule. | The addition of an acid (e.g., HCl) or a base (e.g., NaOH) must not interfere with your downstream application or the stability of the compound. A small amount of a weak acid or base is often sufficient.[1] |
Experimental Protocol: Co-Solvent Screening
-
Prepare small-scale test solutions of your compound in DMSO.
-
To separate test solutions, add a small percentage (e.g., 5-10% v/v) of different co-solvents (e.g., ethanol, NMP).
-
Vortex and observe for improved solubility.
-
Self-Validating System: Always run a vehicle control (DMSO + co-solvent) in your biological assays to ensure the co-solvent itself does not have an effect.
Q4: Are there any other factors I should be aware of when working with DMSO?
A4: Yes, DMSO has some specific properties that are important to consider.
-
Hygroscopicity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. This can affect its solvating properties. Always use anhydrous DMSO from a freshly opened bottle or one that has been properly stored.
-
Freezing Point: DMSO has a relatively high freezing point of 18.5°C (65.3°F).[5] If your lab is cool, it may solidify. This is normal and it can be thawed by warming to room temperature without affecting its quality.
-
Cellular Effects: At higher concentrations, DMSO can have effects on cell growth and viability.[5] It is crucial to keep the final concentration of DMSO in your cell-based assays as low as possible, typically below 0.5%.
Q5: Could the issue be with the compound itself?
A5: It's possible. The purity and physical form of the compound can influence its solubility.
-
Purity: Impurities can sometimes hinder dissolution. Ensure you are using a high-purity grade of the compound.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. While this is less of a concern for initial research, it can be a significant factor in later-stage drug development.
Logical Relationship Diagram: Factors Influencing Solubility
Caption: Interacting factors affecting solubility.
Summary and Key Takeaways
Troubleshooting the low solubility of ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate in DMSO involves a systematic approach. Start with simple physical methods like gentle heating and sonication. If these are not sufficient, explore the use of co-solvents or pH adjustment, always considering the compatibility with your downstream applications. Finally, be mindful of the inherent properties of both your compound and DMSO to ensure reliable and reproducible experimental results.
References
-
Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of Pharmaceutical Sciences, 108(2), 858-862. [Link]
-
ResearchGate. (2025). Dimethylsolfoxide (DMSO) properties and permitted uses. [Link]
-
Solubility of Things. 2-(2-quinolyl)quinoline - Solubility of Things. [Link]
-
Wikipedia. Dimethyl sulfoxide. [Link]
-
PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
-
Ansari, M. J. (2019). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Expert Opinion on Drug Delivery, 16(7), 717-731. [Link]
-
Phsds. (2025). Dimethyl sulfoxide, properties, uses and safety protection. [Link]
-
International Journal of Pharmaceutical and Life Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
-
AntBio. (2026). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
-
Gaylord Chemical. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. [Link]
-
Wipf, P., & Hopkins, T. D. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 7(10), 945–949. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. antbioinc.com [antbioinc.com]
- 7. wjbphs.com [wjbphs.com]
- 8. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Recrystallization of Ethyl 8-Nitro-4-oxoquinoline-3-carboxylate
Welcome to the technical support center for the purification of ethyl 8-nitro-4-oxoquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for optimizing the recrystallization of this important quinolone derivative. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
The purification of the final active pharmaceutical ingredient (API) or intermediate is a critical step in drug development, directly impacting its purity, efficacy, and safety. Recrystallization is a powerful technique for this purpose, relying on the differential solubility of the compound and its impurities in a suitable solvent system.[1] This guide will walk you through solvent selection, troubleshooting common issues, and advanced optimization strategies for ethyl 8-nitro-4-oxoquinoline-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a solvent for recrystallizing ethyl 8-nitro-4-oxoquinoline-3-carboxylate?
A1: The perfect solvent for recrystallization should exhibit a significant difference in the solubility of the compound at high and low temperatures.[2] Specifically, ethyl 8-nitro-4-oxoquinoline-3-carboxylate should be highly soluble in the hot solvent and sparingly soluble in the same solvent when cold to ensure a high recovery of the purified product.[2] Additionally, the impurities should either be completely soluble in the cold solvent or insoluble in the hot solvent to be effectively removed during filtration. The solvent must also be chemically inert, not reacting with the target compound.
Q2: Based on its structure, what types of solvents should I start with for ethyl 8-nitro-4-oxoquinoline-3-carboxylate?
A2: Ethyl 8-nitro-4-oxoquinoline-3-carboxylate is a polar molecule due to the presence of the quinolone ring system, a nitro group, an ester, and a ketone. Following the "like dissolves like" principle, polar solvents are the most promising candidates. Alcoholic solvents such as ethanol and methanol are often good starting points for nitroaromatic compounds.[3] Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethyl acetate should also be considered. For a similar, non-nitrated compound, ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, slight solubility has been reported in heated DMF and DMSO.
Q3: When is it appropriate to use a mixed-solvent system?
A3: A mixed-solvent system is beneficial when no single solvent provides the ideal solubility profile.[4] This is often the case when the compound is either too soluble in one solvent or too insoluble in another at all temperatures. The technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then gradually adding a "bad" solvent (in which it is poorly soluble) until the solution becomes turbid, indicating the onset of crystallization.[4]
Q4: My compound "oils out" instead of forming crystals. What should I do?
Q5: I have a very low yield after recrystallization. What are the common causes?
A5: Low recovery can result from several factors:
-
Using too much solvent: This will keep a significant portion of your compound dissolved in the mother liquor even after cooling.
-
Premature crystallization: If the compound crystallizes during hot filtration, you will lose product.
-
Washing with warm solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of your product.
-
The solvent is too "good": The compound may still have significant solubility in the solvent even at low temperatures.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the recrystallization of ethyl 8-nitro-4-oxoquinoline-3-carboxylate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | The solution is not supersaturated (too much solvent was used). | Gently boil off some of the solvent to increase the concentration and allow it to cool again.[6] |
| The solution is supersaturated but requires nucleation. | Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of the pure compound.[6] | |
| "Oiling Out" (Formation of an oil instead of crystals) | The compound's melting point is lower than the solvent's boiling point. | Select a solvent with a lower boiling point. |
| The solution is too concentrated, or cooled too quickly. | Reheat the mixture to redissolve the oil, add a small amount of fresh hot solvent, and allow it to cool down more slowly.[5] | |
| High impurity content. | Consider a pre-purification step, such as a quick filtration through a plug of silica gel. | |
| Poor Recovery/Low Yield | Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the compound. If excess was used, concentrate the mother liquor and cool to obtain a second crop of crystals.[7] |
| The compound is too soluble in the cold solvent. | Cool the solution in an ice bath to maximize precipitation. Consider a different solvent or a mixed-solvent system. | |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Use a slight excess of hot solvent to keep the compound dissolved.[7] | |
| Colored Crystals (when the pure compound should be colorless) | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration. Use only a minimal amount, as charcoal can also adsorb the desired product. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude ethyl 8-nitro-4-oxoquinoline-3-carboxylate. Add a few drops of the chosen solvent and observe the solubility at room temperature. If it does not dissolve, gently heat the test tube. An ideal solvent will dissolve the compound when hot but not when cold.[8]
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with gentle swirling. Continue adding the hot solvent dropwise until the compound is completely dissolved.[7]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a gravity filtration setup (funnel and filter paper). Filter the hot solution to remove any insoluble impurities and activated charcoal.[7]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[6]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
Protocol 2: Mixed-Solvent Recrystallization
-
Solvent Pair Selection: Identify a "good" solvent in which the compound is very soluble and a "bad" solvent in which it is poorly soluble. The two solvents must be miscible.
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.[4]
-
Addition of "Bad" Solvent: While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization, Isolation, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol.
Visualizing the Workflow
The following diagrams illustrate the decision-making process for solvent selection and the general workflow for recrystallization.
Caption: A flowchart outlining the general workflow for recrystallization.
Caption: Troubleshooting flowchart for when a compound "oils out".
References
-
Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). ethyl 8-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility determination and thermodynamic modeling of 5-nitro-8-hydroxyquinoline in ten organic solvents from T=(278.15 to 313.15)K and mixing properties of solutions. Retrieved from [Link]
-
Calvin University. (n.d.). An Approach to the Synthesis of 3-Quinazolinedione Carboxylic Acids: Putative Antibiotics. Retrieved from [Link]
-
Athabasca University. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
-
University of Missouri-St. Louis. (n.d.). Experimental No. (4) Recrystallization. Retrieved from [Link]
-
LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]
-
University of Helsinki. (2021, October 5). Selective synthesis of novel quinolones-amino esters as potential antibacterial and antifungal agents. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]
-
SGT Life Sciences. (n.d.). Ethyl 4-Oxo-1,4-Dihydroquinoline-3-Carboxylate Exporters & Suppliers. Retrieved from [Link]
-
EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of the experimentally estimated solubility range of the.... Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]
-
YouTube. (2019, April 23). The Science of Recrystallization. Retrieved from [Link]
-
Indian Journal of Pharmaceutical and Biological Research. (n.d.). Synthesis, characterization and microbial assay of new pyridoquinolone-3- carboxamides. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]
-
precisionFDA. (n.d.). ETHYL 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011, January 10). Photochemical and phototoxic properties of ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate, a new quinoline derivative. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]
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Preventing decarboxylation during hydrolysis of quinoline-3-esters
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decarboxylation
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that the hydrolysis of quinoline-3-esters to their corresponding carboxylic acids is a critical transformation in pharmaceutical and materials science. However, this seemingly straightforward saponification is often plagued by a detrimental side reaction: decarboxylation. This guide provides in-depth, field-proven insights to help you diagnose, troubleshoot, and ultimately prevent this unwanted outcome.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental principles governing the hydrolysis and decarboxylation of quinoline-3-esters.
Q1: Why is my quinoline-3-carboxylic acid decarboxylating during basic hydrolysis?
A: The decarboxylation of quinoline-3-carboxylic acids is primarily a result of the electronic properties of the quinoline ring system. Under basic conditions or upon heating, the carboxylate intermediate formed during hydrolysis can readily lose carbon dioxide. This is because the resulting carbanion at the C-3 position is stabilized by resonance, with the negative charge delocalized into the electron-deficient pyridine ring. The reaction is often thermally driven and can be exacerbated by harsh basic conditions. The Gould-Jacobs reaction, a classic method for quinoline synthesis, leverages this tendency by using heat to decarboxylate a 4-hydroxyquinoline-3-carboxylic acid intermediate to furnish the final product.[1]
Q2: What is the proposed mechanism for this decarboxylation?
A: The generally accepted mechanism involves the formation of a resonance-stabilized intermediate. After hydrolysis of the ester to the carboxylate, protonation of the quinoline nitrogen can facilitate the elimination of CO2. The resulting intermediate is an ylide, which is then protonated to give the decarboxylated quinoline product. The stability of this intermediate is a key driving force for the reaction.
Q3: Are there specific structural features of the quinoline that increase the risk of decarboxylation?
A: Yes, the substitution pattern on the quinoline ring can significantly influence the rate of decarboxylation. Electron-withdrawing groups on the pyridine ring can further stabilize the carbanionic intermediate, thus accelerating decarboxylation. Conversely, electron-donating groups may have a modest stabilizing effect on the desired carboxylic acid.
Q4: How does temperature affect the rate of decarboxylation?
A: Temperature is a critical factor.[2] Decarboxylation reactions, like most chemical reactions, are accelerated by heat. The hydrolysis of esters is also temperature-dependent.[2] Therefore, a key strategy to prevent decarboxylation is to conduct the hydrolysis at the lowest possible temperature that still allows for a reasonable reaction rate. Performing reactions at or below room temperature is highly recommended.
Part 2: Troubleshooting Guide - A Problem-Solving Approach
This section provides a structured approach to troubleshooting common issues encountered during the hydrolysis of quinoline-3-esters.
Issue 1: Significant decarboxylation is observed by LC-MS or NMR analysis of the crude reaction mixture.
| Potential Cause | Troubleshooting Action | Rationale |
| Excessively high reaction temperature. | Reduce the reaction temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature if necessary.[2] | Decarboxylation is often thermally induced. Lowering the temperature significantly reduces the rate of this unwanted side reaction. |
| The base is too strong or concentration is too high. | Switch to a milder base such as Lithium Hydroxide (LiOH). Use the minimum effective concentration of the base. | Strong bases like NaOH or KOH can promote side reactions.[3] LiOH is often effective for ester hydrolysis under milder conditions.[3][4] |
| Prolonged reaction time. | Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. | Extended exposure to basic conditions, even at low temperatures, can lead to gradual decarboxylation. |
Issue 2: The hydrolysis reaction is sluggish or incomplete at low temperatures.
| Potential Cause | Troubleshooting Action | Rationale |
| Poor solubility of the ester. | Use a co-solvent system such as THF/water or dioxane/water.[5] | Many esters have poor solubility in purely aqueous solutions. A water-miscible organic solvent can create a homogeneous reaction mixture, facilitating hydrolysis. |
| Steric hindrance around the ester group. | Consider alternative, more potent, yet mild, hydrolysis reagents. | For sterically hindered esters, standard conditions may be insufficient. More advanced methods may be required (see Part 3). |
| Insufficient amount of base. | Use a slight excess of the base (e.g., 1.1 to 1.5 equivalents). | Saponification is a base-promoted reaction that consumes one equivalent of hydroxide.[6] A slight excess ensures the reaction goes to completion. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting decarboxylation during quinoline-3-ester hydrolysis.
Caption: Troubleshooting workflow for quinoline-3-ester hydrolysis.
Part 3: Recommended Protocols and Alternative Methods
When standard hydrolysis conditions fail or lead to significant decarboxylation, the following protocols and alternative methods are recommended.
Protocol 1: Mild Hydrolysis using Lithium Hydroxide
This is the recommended starting point for most quinoline-3-esters.
-
Dissolve the quinoline-3-ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 to 1:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) in water dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 30-60 minutes.
-
If the reaction is slow, allow it to warm to room temperature and continue monitoring.
-
Once the starting material is consumed, quench the reaction by adding 1N HCl at 0 °C until the pH is ~2-3.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude carboxylic acid.
Alternative Method 1: Trimethyltin Hydroxide (Me₃SnOH) Mediated Hydrolysis
For extremely sensitive or sterically hindered esters, trimethyltin hydroxide offers a remarkably mild and selective alternative.[7][8][9]
Mechanism Insight: Me₃SnOH is thought to function via a neutral, chelation-controlled mechanism, avoiding the harsh basicity that promotes decarboxylation.
General Procedure:
-
Dissolve the ester (1.0 eq) in a non-protic solvent like 1,2-dichloroethane (DCE).
-
Add trimethyltin hydroxide (1.5 - 2.0 eq).
-
Heat the reaction mixture (typically 60-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction and partition between an organic solvent and water.
-
Acidify the aqueous layer to precipitate the carboxylic acid.
Note: Organotin reagents are toxic and should be handled with appropriate safety precautions.
Alternative Method 2: Acid-Catalyzed Hydrolysis
While less common due to the reversible nature of the reaction, acid-catalyzed hydrolysis can sometimes be an effective alternative.[5][10][11]
General Procedure:
-
Dissolve the ester in a mixture of a suitable acid (e.g., acetic acid or aqueous HCl) and potentially a co-solvent.
-
Heat the mixture to reflux. A large excess of water is used to drive the equilibrium towards the products.[5]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and extract the product.
A specific patented procedure for quinolone carboxylic esters involves using a mixture of acetic acid, sulfuric acid, and water.[12]
Part 4: Data and Visualization
Competing Reaction Pathways
The following diagram illustrates the desired hydrolysis pathway versus the undesired decarboxylation pathway.
Caption: Competing pathways in the hydrolysis of quinoline-3-esters.
References
-
Nicolaou KC, Estrada AA, Zak M, Lee SH, Safina BS. A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide. Angew Chem Int Ed Engl. 2005 Feb 18;44(9):1378-82. Available from: [Link]
-
Nicolaou K, Estrada AA, Safina B. A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide. Angewandte Chemie. 2005. Available from: [Link]
-
Angewandte Chemie International Edition. A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide. 2005. Available from: [Link]
-
Zendy. A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide. Available from: [Link]
-
OperaChem. Saponification-Typical procedures. 2024. Available from: [Link]
-
Reddit. Hydrolysis product troubleshooting. 2024. Available from: [Link]
-
Chemguide. Hydrolysing esters. Available from: [Link]
-
ResearchGate. A Mild Hydrolysis of Esters Mediated by Lithium Salts. 2007. Available from: [Link]
-
Muto K, Yamaguchi J. Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling. Accounts of Chemical Research. 2021. Available from: [Link]
-
ResearchGate. Different catalytic approaches of Friedländer Synthesis of Quinolines. 2026. Available from: [Link]
-
ACS Omega. Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. 2020. Available from: [Link]
-
Study.com. Ester Hydrolysis | Overview, Procedure & Mechanism. Available from: [Link]
-
Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. 2022. Available from: [Link]
-
PMC. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. 2022. Available from: [Link]
-
Save My Exams. Ester Hydrolysis - A Level Chemistry Revision Notes. 2026. Available from: [Link]
-
Wikipedia. Gould–Jacobs reaction. Available from: [Link]
-
Chemistry LibreTexts. 15.9: Hydrolysis of Esters. 2022. Available from: [Link]
-
organic-chemistry.org. Ester to Acid - Common Conditions. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. Bases. Wordpress. Available from: [Link]
-
Science of Synthesis. 6.1 Introduction 6.2 General Comments on the Esterification of Carboxylic Acids. Available from: [Link]
-
ACS Publications. Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling. 2024. Available from: [Link]
-
EBSCO. Saponification | Chemistry | Research Starters. Available from: [Link]
-
Bentham Science. The Catalysts-Based Synthetic Approaches to Quinolines: A Review. 2024. Available from: [Link]
-
NIH. Different catalytic approaches of Friedländer synthesis of quinolines. Available from: [Link]
-
Organic Chemistry Tutor. Saponification of Esters. Available from: [Link]
-
MDPI. Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. 2024. Available from: [Link]
-
PubMed. Structural basis for promoting and preventing decarboxylation in glutaryl-coenzyme a dehydrogenases. 2010. Available from: [Link]
-
Sciforum. Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Available from: [Link]
-
ResearchGate. A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. 2025. Available from: [Link]
-
ResearchGate. Decarboxylative iodination of (hetero)aromatic carboxylic acids enabled... Available from: [Link]
-
Chemistry Stack Exchange. Why does ester hydrolysis occur in basic medium. 2021. Available from: [Link]
-
Reddit. Why ester hydrolysis is often performed base-catalyzed instead of acid-catalyzed? 2014. Available from: [Link]
- Google Patents. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
-
Master Organic Chemistry. Decarboxylation. 2022. Available from: [Link]
-
Organic Chemistry Portal. Decarboxylation. Available from: [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Available from: [Link]
-
SlideShare. Preparation and Properties of Quinoline. Available from: [Link]
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- 8. semanticscholar.org [semanticscholar.org]
- 9. A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide | Zendy [zendy.io]
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- 12. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
Controlling side reactions during the reduction of 8-nitroquinoline derivatives
Welcome to the Application Science Support Center. The reduction of 8-nitroquinoline to 8-aminoquinoline is a foundational transformation in the synthesis of pharmaceuticals, chelating agents, and functional materials. However, the unique electronic environment of the quinoline ring makes this seemingly straightforward six-electron reduction highly susceptible to side reactions.
This guide is engineered to provide researchers with mechanistic insights and field-proven protocols to achieve absolute chemoselectivity, preventing over-reduction, dimerization, and dehalogenation.
Part 1: Mechanistic Troubleshooting & FAQs
The reduction of an aromatic nitro group proceeds via a stepwise electron-transfer process. Understanding the kinetics of these intermediates is the key to controlling the reaction outcome.
Q1: My reaction mixture is turning deep orange/red, and LC-MS shows a mass corresponding to a dimer. What is happening?
A1: You are observing the formation of azo or azoxy side products. The reduction of 8-nitroquinoline passes through a nitroso (
Q2: NMR analysis of my product shows that the quinoline ring has been partially saturated. How do I prevent over-reduction?
A2: The pyridine half of the quinoline ring is highly susceptible to hydrogenation. Using standard heterogeneous catalysis (e.g.,
Q3: My starting material is a halogenated 8-nitroquinoline. Standard hydrogenation is cleaving my halogens. What are the alternatives?
A3: Palladium and Platinum catalysts readily undergo oxidative addition into
Part 2: Visualizing the Reaction Logic
Pathway of 8-nitroquinoline reduction highlighting target progression and side-reaction branches.
Part 3: Quantitative Data & Reagent Selection
Selecting the correct reducing environment is a function of your substrate's functional group tolerance. Use the table below to benchmark your experimental design.
| Reducing Agent / System | Reaction Conditions | Chemoselectivity (Halogens) | Risk of Ring Over-Reduction | Risk of Dimerization |
| Methanol, 1-3 atm | Poor (High cleavage risk) | High (Tetrahydroquinolines) | Low | |
| Aqueous | Excellent | Very Low | Low (Acidic pH prevents it) | |
| Tailored solvent, Reflux | Excellent[1] | Low | Very Low | |
| Alcoholic | Good[5] | Low | Low | |
| Metal-free H-transfer | Water/Solvent, RT to 80 °C | Excellent[3] | Low | Low |
Part 4: Validated Experimental Protocol
Chemoselective Reduction using Iron/Acetic Acid
This protocol leverages single-electron transfer from zero-valent iron. The acidic medium serves a dual purpose: it acts as the proton source for the reduction steps and keeps the hydroxylamine intermediate protonated, completely shutting down the nucleophilic condensation pathway[4].
Self-Validating System Check: The reaction is self-indicating. The initial mixture will be dark/turbid. As the nitro group reduces to the amine, the organic phase transitions to a distinct pale yellow. If the solution turns deep orange, the pH is too high, and dimerization is occurring.
Step 1: Reagent Preparation & Activation
-
Weigh out the 8-nitroquinoline derivative (
). -
Prepare
of Iron powder (325 mesh). -
In a round-bottom flask, suspend the Iron powder in a
mixture of Glacial Acetic Acid and Deionized Water. -
Causality Check: Heat the suspension to
for 15 minutes prior to adding the substrate. This step is critical; it strips the inactive oxide passivation layer off the iron particles, exposing the zero-valent iron required for electron transfer.
Step 2: Reaction Execution
-
Add the 8-nitroquinoline derivative portion-wise to the activated iron suspension to prevent uncontrollable exotherms.
-
Elevate the temperature to
and stir vigorously (800+ RPM) for 1-2 hours. -
Causality Check: Vigorous stirring is mandatory. Because this is a heterogeneous biphasic reaction, poor mass transfer will stall the reaction at the hydroxylamine stage, risking incomplete conversion.
Step 3: Workup & Isolation
-
Cool the mixture to room temperature.
-
Filter the crude mixture through a tightly packed pad of Celite to remove the iron sludge. Wash the filter cake thoroughly with Ethyl Acetate.
-
Transfer the filtrate to a separatory funnel and neutralize slowly with saturated aqueous
until the aqueous layer reaches . (Caution: Rapid neutralization will cause violent evolution and foaming). -
Extract the aqueous layer with Ethyl Acetate (
). -
Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure to yield the pure 8-aminoquinoline derivative.
References
Sources
- 1. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of 8-aminoquinolines, substituted by electron donating groups, as high-affinity copper chelators for the treatment of Alzheimer's disease [comptes-rendus.academie-sciences.fr]
- 5. US4167638A - Process for production of 8-NHR quinolines - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Photostability of Nitroquinoline Solutions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with nitroquinoline compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical issue of photostability in nitroquinoline solutions during storage and experimentation. As nitroaromatic compounds, nitroquinolines are often susceptible to degradation upon light exposure, which can compromise experimental integrity and the therapeutic efficacy of drug candidates.[1][2] This document is designed to provide you with the foundational knowledge and practical strategies to mitigate these challenges.
Troubleshooting Guide: Common Photostability Issues
This section addresses common problems encountered during the storage and handling of nitroquinoline solutions, offering probable causes and actionable solutions.
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Discoloration of Solution (Yellowing/Browning) | Photodegradation or oxidation of the nitroquinoline compound.[3] | 1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.[4] 2. Inert Atmosphere: Purge the headspace of the container with an inert gas (e.g., nitrogen or argon) to minimize oxidation.[5] 3. Low Temperature Storage: Store solutions at reduced temperatures (e.g., 2-8°C or -20°C) to slow degradation kinetics.[3][6] |
| Loss of Potency or Inconsistent Assay Results | Chemical degradation of the active nitroquinoline molecule.[3] | 1. Prepare Fresh Solutions: For critical experiments, use freshly prepared solutions to ensure accurate concentrations.[3] 2. Conduct Stability Studies: Perform a forced degradation study to understand the stability of your compound under your specific experimental conditions (pH, light, temperature).[2][7] 3. Use a Stability-Indicating Analytical Method: Employ an analytical technique, such as HPLC, that can separate the parent compound from its degradation products.[7][8] |
| Precipitate Formation in Solution | Formation of insoluble degradation products or changes in solubility due to pH shifts. | 1. pH Control: Maintain the pH of the solution with a suitable buffer system, as the stability of quinoline derivatives can be pH-dependent.[3][9][10] 2. Solvent Selection: Ensure the chosen solvent system maintains the solubility of both the parent compound and its potential degradants. 3. Filtration: Before use, filter the solution through a compatible syringe filter (e.g., 0.22 µm) to remove any particulates.[7] |
| No Degradation Observed in Forced Degradation Study | Experimental conditions are not harsh enough to induce degradation.[1] | 1. Increase Light Intensity/Exposure Time: For photostability studies, increase the duration or intensity of light exposure.[1] Ensure the light source emits in the UV-Vis range where the compound absorbs.[11][12] 2. Elevate Temperature: A moderate increase in temperature can accelerate hydrolytic and oxidative degradation.[1] 3. Adjust pH: Test a wider range of pH values (acidic, neutral, and alkaline) as degradation can be pH-dependent.[7][13] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the photostability of nitroquinoline solutions.
Q1: What are the primary degradation pathways for nitroquinoline compounds when exposed to light?
A1: Nitroaromatic compounds like nitroquinolines can undergo several photodegradation pathways.[1][7] A common route is the reduction of the nitro group, which can proceed through nitroso and hydroxylamino intermediates to form an amino group.[1][7] Another possibility is photosubstitution, where the nitro group is replaced by a hydroxyl group from the solvent.[1] Additionally, hydroxylation of the quinoline ring can occur, leading to the formation of various hydroxylated derivatives.[7][14]
Q2: How does pH influence the photostability of nitroquinoline solutions?
A2: The pH of a solution can significantly impact the stability of nitroquinoline compounds.[3][10] The rate of photodegradation can be accelerated in both acidic and basic conditions, with the optimal pH for stability being compound-specific.[3][13] For instance, the photodegradation of quinoline has been shown to be faster at pH 4.5 than at pH 7.0.[3] It is crucial to determine the pH of maximum stability for your specific nitroquinoline derivative through experimental studies.[7][9]
Q3: What types of excipients can be used to enhance the photostability of a nitroquinoline formulation?
A3: Several types of excipients can be incorporated into a formulation to improve the photostability of a drug substance.[11][15]
-
Antioxidants: These compounds inhibit oxidation, a common degradation pathway.[16] Examples include:
-
Chelating Agents: These agents, such as ethylenediaminetetraacetic acid (EDTA), can stabilize formulations by complexing with trace metal ions that can catalyze oxidative degradation.[19][20]
-
UV Absorbers: While less common in solutions, certain excipients can act as UV absorbers, protecting the drug from light-induced degradation. The choice of excipient must be carefully evaluated for compatibility with the nitroquinoline compound and the intended application.[11]
Q4: How can I design a robust photostability study for my nitroquinoline solution?
A4: A well-designed photostability study is essential to understand the light sensitivity of your compound. According to the International Council for Harmonisation (ICH) guideline Q1B, photostability testing should include exposure to both white light and near-ultraviolet (UV) light.[12]
A typical experimental setup involves:
-
Sample Preparation: Prepare your nitroquinoline solution in a chemically inert and transparent container.[12]
-
Light Exposure: Expose the samples to a light source that provides a minimum overall illumination of 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[12]
-
Dark Control: A control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature conditions to differentiate between thermal and photodegradation.[7][21]
-
Analysis: At predetermined time points, analyze both the light-exposed and dark control samples using a validated, stability-indicating analytical method like HPLC to quantify the parent compound and detect any degradation products.[7][22]
Q5: What are the best practices for handling and storing nitroquinoline compounds to minimize photodegradation?
A5: To ensure the integrity of your nitroquinoline solutions, adhere to the following best practices:
-
Minimize Light Exposure: Always work with nitroquinoline solutions in a subdued light environment. Use amber glassware or light-blocking containers for storage.[4]
-
Control Temperature: Store solutions at the recommended temperature, typically refrigerated or frozen, to slow down potential degradation.[3][6]
-
Use an Inert Atmosphere: For long-term storage of sensitive compounds, purging the container with an inert gas like nitrogen or argon can prevent oxidative degradation.[5]
-
Safe Handling: Nitroquinoline compounds may have toxicological properties. Always handle them in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[23][24][25] Avoid generating dust if working with the solid form.[23]
Visualizing Degradation and Stabilization
To better understand the processes involved, the following diagrams illustrate a plausible photodegradation pathway and a workflow for enhancing solution stability.
Caption: Plausible photodegradation pathways for nitroquinoline.
Caption: Workflow for enhancing nitroquinoline solution stability.
Experimental Protocols
Protocol for a Forced Photodegradation Study
This protocol provides a general method for evaluating the photodegradation of a nitroquinoline compound in an aqueous solution.[7]
-
Preparation of Test Solution: Prepare an aqueous solution of the nitroquinoline compound in a buffer at a relevant pH (e.g., pH 7).[7]
-
Experimental Setup:
-
Light Exposure: Expose the test samples to a calibrated light source (e.g., a xenon lamp simulating sunlight or a specific UV lamp) in a photostability chamber.[7][12]
-
Incubation: Maintain a constant temperature during the experiment.
-
Sampling and Analysis: At selected time points, withdraw samples from both the irradiated and dark control tubes. Analyze for the parent compound and degradation products by a validated stability-indicating HPLC method.[7]
-
Data Analysis: Compare the degradation rate in the light-exposed samples to that in the dark controls to determine the extent of photodegradation.[7] The kinetics of photodegradation can often be described by zero-order or first-order models.[26][27][28]
References
- Benchchem. (n.d.). Technical Support Center: 5-Bromo-6-methoxy-8-nitroquinoline Degradation Studies.
- Benchchem. (n.d.). Degradation pathways of 5-Nitrocinnoline under stress conditions.
- Google Patents. (n.d.). EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations.
- Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations.
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 7-Chloro-6-nitroquinoline.
- PDA Journal of Pharmaceutical Science and Technology. (2003, October 15). The Role of Excipients and Package Components in the Photostability of Liquid Formulations.
- CD Formulation. (n.d.). Antioxidants.
- SciSpace. (n.d.). Improvement of Photostability in Formulation: A Review.
- 4-Nitroquinoline N-oxide Safety Data Sheet. (n.d.).
- Gaton, L. (2021, June 23). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems.
- PDA Journal of Pharmaceutical Science and Technology. (2025, August 10). The Role of Excipients and Package Components in the Photostability of Liquid Formulations.
- ResearchGate. (2025, August 5). Liquid Chromatographic Analysis of 4-Nitroquinoline 1-Oxide and Metabolites.
- University of Georgia. (n.d.). 4-Nitroquinoline-1-oxide-56-57-5.docx.
- Pharma Excipients. (2017, September 25). Photostability in Pharmaceutical Dosage Forms.
- PubMed. (n.d.). Roles of divalent cations and pH in mechanism of action of nitroxoline against Escherichia coli strains.
- 8 - SAFETY DATA SHEET. (n.d.).
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- Cayman Chemical. (2025, December 23). Safety Data Sheet.
- NIH. (n.d.). Microbial degradation of quinoline and methylquinolines - PMC.
- Acta Scientific. (2023, September 19). Degradation of 4-Nitroquinoline-1-Oxide by Lactic Acid Bacteria.
- Benchchem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
- RSC Publishing. (n.d.). Excited state proton transfer in the triplet state of 8-hydroxy-5-nitroquinoline: a transient absorption and time-resolved resonance Raman spectroscopic study.
- ResearchGate. (2025, April 26). Zero and First Order Kinetics Characteristics in Photodegradation Experiment.
- Caron Scientific. (n.d.). Finding Peaceable Photostability.
- Rasayan J. Chem. (n.d.). COMPARATIVE ANALYSIS OF PHOTO DEGRADATION KINETICS USING LINEAR AND NON-LINEAR KINETIC MODELS.
- Frontiers. (n.d.). Kinetics of Photocatalyzed Reactions: Five Lessons Learned.
- Pharma Stability. (2025, October 28). Photostability Testing Issues.
- Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical.
- RSC Publishing. (n.d.). Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach.
- European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. research.uga.edu [research.uga.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Roles of divalent cations and pH in mechanism of action of nitroxoline against Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. scispace.com [scispace.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. Microbial degradation of quinoline and methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations - Google Patents [patents.google.com]
- 18. Antioxidants - CD Formulation [formulationbio.com]
- 19. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 20. The Role of Excipients and Package Components in the Photostability of Liquid Formulations | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 21. Photostability Testing Issues – Pharma Stability [pharmastability.com]
- 22. actascientific.com [actascientific.com]
- 23. datasheets.scbt.com [datasheets.scbt.com]
- 24. fishersci.com [fishersci.com]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 27. Frontiers | Kinetics of Photocatalyzed Reactions: Five Lessons Learned [frontiersin.org]
- 28. Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting High-Temperature Quinoline Cyclizations
Welcome to the Technical Support Center for heterocyclic synthesis. As application scientists, we frequently see researchers hit bottlenecks during the thermal cyclization steps of classical quinoline syntheses (such as the Conrad-Limpach, Gould-Jacobs, and Skraup reactions).
Historically, these protocols rely heavily on diphenyl ether or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) heated to >250 °C. While effective for heat transfer, diphenyl ether is notorious for its cloying odor, tendency to solidify at room temperature (mp 26 °C), and the severe purification headaches it causes. This guide addresses the root causes of these issues and provides field-proven, modern alternative solvent systems.
Quantitative Solvent Comparison for Quinoline Cyclization
Before diving into specific troubleshooting scenarios, review this quantitative summary of alternative solvent systems to determine the best fit for your workflow constraints [1, 2, 3].
| Solvent / System | Operating Temp | Typical Yield | Primary Advantage | Primary Drawback |
| Diphenyl Ether (Classical) | 250–259 °C | 40–80% | High thermal mass, inert | Solidifies at RT, harsh odor, hard to extract |
| 2,6-di-tert-butylphenol | 253 °C | ~65% | Liquid at RT, odorless, cheap | Still requires extreme thermal input |
| Eaton's Reagent (Acidic) | 70–100 °C | >90% | Eliminates tar, low temp | Incompatible with acid-sensitive groups |
| Supercritical Ethanol | 350 °C (10 MPa) | ~97% (GC) | Trivial solvent removal | Requires high-pressure microflow rig |
FAQ 1: Why do classical quinoline cyclizations require such extreme temperatures and specific solvents like diphenyl ether?
The Causality: The requirement for temperatures exceeding 250 °C is dictated by the activation energy of the reaction mechanism. In both the Conrad-Limpach and Gould-Jacobs reactions, the cyclization step requires the starting Schiff base or enaminoester to tautomerize into a high-energy iminoenol or ketene intermediate. Furthermore, the subsequent nucleophilic attack temporarily breaks the aromaticity of the phenyl ring to form a dearomatized hemiketal [4].
Diphenyl ether is traditionally chosen not for any catalytic property, but simply because its boiling point (259 °C) allows the reaction mixture to reach the thermal threshold required to overcome this massive activation energy barrier without the solvent boiling off.
Fig 1: Mechanistic pathway of quinoline cyclization highlighting the high-energy intermediates.
FAQ 2: My lab is struggling with the odor and purification of diphenyl ether. Are there drop-in replacements that don't require changing the fundamental chemistry?
The Solution: Yes. If you want to maintain the classical thermal cyclization route but eliminate the handling issues of diphenyl ether, switch to 2,6-di-tert-butylphenol [1].
Why it works: 2,6-di-tert-butylphenol has a boiling point of 253 °C, providing the exact thermal environment needed for the Conrad-Limpach cyclization. However, unlike diphenyl ether, it is a liquid at room temperature, has absolutely no unpleasant odor, and provides a highly favorable dielectric environment that allows the final quinolone product to precipitate cleanly upon cooling[1].
Self-Validating Protocol: Thermal Cyclization in 2,6-di-tert-butylphenol
-
Preparation: Dissolve 1 equivalent of the purified Schiff base intermediate in 10 volumes of 2,6-di-tert-butylphenol.
-
Heating: Heat the mixture to 250 °C under a nitrogen atmosphere for 30–45 minutes. Validation: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The starting material spot should completely disappear.
-
Precipitation: Remove the heat source and allow the flask to cool to 50 °C. Add 10 volumes of hexanes dropwise with vigorous stirring. Validation: A sudden cloud point followed by the precipitation of a crystalline solid indicates successful product formation.
-
Isolation: Filter the solid and wash with cold hexanes (3 x 15 mL) to remove residual solvent.
FAQ 3: Heating my substrates to 250 °C causes severe thermal degradation and tar formation. Can we lower the cyclization temperature?
The Solution: Yes, by changing the chemical environment to lower the activation energy, rather than using brute thermal force. Eaton's Reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) is an exceptional alternative for Gould-Jacobs cyclizations [3].
Why it works: Eaton's reagent acts as both the solvent and a potent Lewis/Brønsted acid catalyst. By heavily protonating the carbonyl oxygen of the intermediate, it drastically increases the electrophilicity of the system. This lowers the activation energy of the electrophilic aromatic substitution step, allowing the ring closure to occur at 70–100 °C instead of 250 °C, completely bypassing thermal tar formation [3].
Self-Validating Protocol: Low-Temperature Cyclization via Eaton's Reagent
-
Setup: In a dry flask under inert atmosphere, add 1.0 mmol of the diethyl anilinomethylene malonate intermediate.
-
Solvent Addition: Slowly add 5.0 mL of Eaton's Reagent. Caution: Exothermic mixing.
-
Cyclization: Heat the mixture to 70 °C for 2 hours. Validation: The mixture will transition from a suspension to a homogeneous, deeply colored solution.
-
Quenching: Cool the flask to 0 °C in an ice bath. Slowly pour the mixture over 20 g of crushed ice.
-
Neutralization: Carefully add saturated aqueous
until the pH reaches 7.0. Validation: The target ethyl 4-quinolone-3-carboxylate will crash out of the aqueous phase as a distinct precipitate. -
Characterization: Filter and dry the solid. Validation:
NMR should show the disappearance of the aliphatic ethoxy signals and the appearance of a distinct highly deshielded quinolone N-H proton (~11.5 ppm).
FAQ 4: How can we scale up these reactions safely? Boiling large vats of high-boiling solvents is a major safety hazard.
The Solution: Transition from batch chemistry to continuous-flow microreactor technology using supercritical ethanol [2].
Why it works: At 350 °C and 10.0 MPa, ethanol enters a supercritical state. Its dielectric constant drops, allowing it to mimic the solvating properties of non-polar high-boiling solvents like diphenyl ether. In a microreactor, heat transfer is nearly instantaneous, meaning the reaction completes in seconds rather than hours. Upon exiting the back-pressure regulator, the supercritical ethanol flashes off as a gas/volatile liquid at room temperature, leaving behind pure solid product with zero solvent extraction required [2].
Self-Validating Protocol: Microflow Cyclization in Supercritical Ethanol
-
Feed Preparation: Prepare a 0.1 M solution of the Schiff base precursor in anhydrous ethanol.
-
Reactor Initialization: Pressurize the continuous flow microtube reactor to 10.0 MPa using a high-performance liquid chromatography (HPLC) pump and a back-pressure regulator. Heat the reactor zone to 350 °C.
-
Execution: Pump the feed solution through the reactor at a flow rate calibrated to achieve a 27-second residence time.
-
Collection & Isolation: Collect the effluent in a flask at ambient pressure and temperature. The ethanol will rapidly evaporate. Validation: Analyze the resulting white powder via GC-MS. You should observe a single peak with the exact m/z of the target 4-hydroxyquinoline, confirming >95% conversion.
Fig 2: Decision matrix for selecting diphenyl ether alternatives based on experimental bottlenecks.
References
-
Brouet, J. C., Gu, S., Peet, N. P., & Williams, J. D. "A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones." Synthetic Communications, 2009.[Link]
-
Lengyel, I., et al. "Kinetic study of the microflow synthesis of 4-hydroxyquinoline in supercritical ethanol." The Journal of Supercritical Fluids, SciSpace.[Link]
-
"Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent." Molecules, MDPI, 2025.[Link]
-
"Quinolin-4-ones: Methods of Synthesis and Application in Medicine." Pharmaceuticals, MDPI, 2025.[Link]
Technical Support Center: NMR Analysis of 8-Nitroquinoline Derivatives
Ticket ID: #NMR-8NQ-OVERLAP Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Resolving Spectral Crowding and Signal Overlap in 8-Nitroquinoline Scaffolds[1]
Introduction: The "Ticket"
User Problem:
"I am synthesizing 8-nitroquinoline derivatives for an antimalarial study. My 1H NMR spectra in CDCl₃ are uninterpretable in the aromatic region (7.4 – 8.5 ppm). The signals for H4, H5, and H7 are collapsing into a second-order multiplet, and I cannot calculate accurate coupling constants (
Specialist Analysis: 8-nitroquinoline (8-NQ) presents a classic NMR challenge. The fused bicyclic system creates a narrow dispersion of chemical shifts. The nitro group at position C8 exerts a strong deshielding effect (paramagnetic anisotropy) on H7, often pushing it downfield to overlap with the pyridine ring protons (H4). Furthermore, the electron-deficient nature of the ring system makes it prone to π-stacking aggregation, causing concentration-dependent shifts.
This guide provides a tiered troubleshooting protocol to resolve these overlaps without requiring ultra-high field (800+ MHz) instruments.
Module 1: Solvent Engineering (The First Line of Defense)
Concept: Aromatic Solvent Induced Shifts (ASIS)
Before attempting complex pulse sequences, alter the chemical environment. Chloroform-d (
-
Mechanism: The electron-deficient quinoline ring attracts the electron-rich benzene solvent molecules. These benzene molecules stack above and below the plane of the quinoline ring.
-
The Shift: The ring current of the stacking benzene shields the quinoline protons, moving them upfield (lower ppm). However, the bulky, polar 8-nitro group sterically hinders benzene solvation near H7 and H2.
-
Result: Protons far from the nitro group (H3, H4, H5) shift upfield significantly, while H7 shifts less. This differential shifting pulls overlapping signals apart.
Protocol: Solvent Titration
-
Prepare a standard sample (~5 mg) in 600 µL
. Acquire a reference 1H spectrum.[2][3] -
Evaporate the solvent (or prepare a fresh sample) and dissolve in 600 µL
. -
Critical Step: If overlap persists, perform a "titration":
-
Start with 100%
. -
Add
in 20% increments (monitoring the shift). -
Often, a 50:50 mixture provides a "magic angle" where signals cross over and become resolved.
-
Data Presentation: Representative Shift Trends
| Proton | Approx | Approx | Outcome | |
| H2 | 9.05 ppm | 8.60 ppm | -0.45 | Resolved |
| H4 | 8.25 ppm | 7.65 ppm | -0.60 | Moves away from H7 |
| H7 | 8.20 ppm | 7.95 ppm | -0.25 | Isolated (Steric hindrance reduces shielding) |
| H3 | 7.55 ppm | 6.90 ppm | -0.65 | Moves to clear region |
Module 2: Advanced Acquisition Strategies
If solvent manipulation fails, we move to spectroscopic filtration.
Strategy A: 2D HSQC (Heteronuclear Single Quantum Coherence)
Proton overlap is severe; Carbon-13 overlap is rare. HSQC correlates the overlapped proton to its distinct carbon partner.
-
Why it works: Even if H4 and H7 overlap at 8.2 ppm, Carbon C4 (~135 ppm) and Carbon C7 (~125 ppm) are widely separated.
-
Optimization: Use Multiplicity-Edited HSQC.
-
and
signals phase positive (red). - signals phase negative (blue).
-
Since quinolines are aromatic (
), all ring signals will be positive, but the carbon dimension provides the resolution.
-
and
Strategy B: Pure Shift NMR (Broadband Homonuclear Decoupling)
This technique collapses multiplets (doublets, triplets) into singlets, removing
-
Method: PSYCHE (Pure Shift Yielded by Chirp Excitation) or Zangger-Sterk .
-
Application: Ideal for measuring exact chemical shifts (
) in the 8-NQ aromatic cluster. -
Trade-off: Significant sensitivity loss (~10-20% of standard proton sensitivity). Ensure sample concentration is >10 mM.
Workflow Visualization:
Caption: Decision Logic for Resolving Spectral Overlap in Aromatic Systems.
Module 3: Structural Elucidation Logic
When assigning the 8-nitroquinoline skeleton, rely on specific connectivity patterns.
The "Hook" Strategy:
-
Identify H2: Usually the most deshielded singlet/doublet (~9.0 ppm) due to the adjacent Nitrogen.
-
Identify H3: Look for the COSY correlation to H2.
-
Identify H4: Look for the COSY correlation to H3.
-
The Nitro-Side (H5, H6, H7):
-
H7 is often a doublet of doublets (dd) but appears as a doublet due to small meta-coupling. It is strongly deshielded by the 8-NO2 group.
-
NOESY Check: Irradiate H4 (identified above). You should see a Through-Space (NOE) correlation to H5 . This bridges the two rings.
-
Connectivity Diagram:
Caption: Key Correlation Pathways. Solid lines = COSY (Bonds); Dashed lines = NOESY (Space).
FAQ & Troubleshooting
Q: My signals are not just overlapped but broad. Is my sample shimming poor? A: While shimming is possible, 8-nitroquinolines are prone to restricted rotation or tautomeric exchange if amino/hydroxyl groups are present on the rings.
-
Test: Run the sample at 50°C (323 K).
-
Result: If peaks sharpen, you have a dynamic process. If they remain broad, check for paramagnetic impurities (common in nitro-reduction steps) or re-shim.
Q: I cannot see the Quaternary Carbon (C8) in the 13C spectrum.
A: C8 is attached to the Nitro group. It has a very long relaxation time (
-
Fix: Use HMBC optimized for long-range coupling (set
to 8 Hz). Look for correlations from H6 (meta) or H7 (ortho) to the C8 carbon.
Q: Can I use DMSO-d6 instead of Benzene-d6? A: DMSO-d6 is excellent for solubility but often compresses aromatic signals, making overlap worse. However, if your derivative has exchangeable protons (NH, OH), DMSO is required to stop exchange and see those protons as sharp signals.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 4: Solvent Effects and Chapter 10: Pure Shift NMR).
-
Adams, R. W., et al. (2014). "Pure Shift NMR Spectroscopy." Chemistry – A European Journal, 20(30), 9150-9153.
-
Reich, H. J. (2023). "Solvent Effects on Chemical Shifts." University of Wisconsin-Madison NMR Database.
- Sanders, J. K. M., & Hunter, C. A. (1993). "Modern NMR Spectroscopy: A Guide for Chemists." Oxford University Press. (Discussion on ASIS and -stacking).
Sources
Validation & Comparative
Advanced FTIR Spectral Analysis of Nitro and Ester Functional Groups in Quinolines: ATR vs. Transmission Methodologies
Quinoline scaffolds are ubiquitous in modern drug discovery, serving as the pharmacological core for numerous antimalarial, antibacterial, and anticancer agents. Functionalizing these quinoline rings with nitro (
Fourier Transform Infrared (FTIR) spectroscopy is the premier analytical technique for verifying these functionalizations. However, the accuracy of your spectral interpretation depends heavily on your sampling methodology. This guide provides an objective, data-driven comparison between Attenuated Total Reflectance (ATR-FTIR) accessories and Traditional Transmission (KBr Pellet) methods for analyzing nitro and ester groups in quinoline derivatives, complete with self-validating experimental protocols.
Spectral Signatures of Nitro and Ester Quinolines
Before comparing hardware performance, it is critical to understand the target vibrational modes. The introduction of electron-withdrawing groups onto the quinoline ring creates distinct, high-intensity spectral markers.
Quantitative Spectral Targets
The table below summarizes the expected frequencies for these functional groups based on established spectroscopic data[1][2][3].
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Structural Implication |
| Nitro (-NO₂) | Asymmetric Stretch | 1518 - 1530 | Strong | Conjugation with the aromatic quinoline ring |
| Nitro (-NO₂) | Symmetric Stretch | 1348 - 1354 | Strong | Inductive electron-withdrawing effect |
| Ester (-COOR) | Carbonyl (C=O) Stretch | 1730 - 1758 | Very Strong | High frequency due to decreased resonance stabilization from adjacent electronegative groups |
| Ester (-COOR) | C-O Stretch | 1100 - 1300 | Medium-Strong | Confirmation of the ester linkage |
| Quinoline Ring | C=C / C=N Stretch | 1500 - 1650 | Medium | Integrity of the heteroaromatic scaffold |
Note on Causality: The ester carbonyl stretch in nitro-substituted quinolines often shifts to unusually high frequencies (e.g.,
Technology Comparison: ATR-FTIR vs. KBr Transmission
When selecting an FTIR sampling method for quinoline derivatives, laboratories typically choose between a Diamond ATR accessory (the modern standard) and the KBr pellet press (the historical gold standard).
Attenuated Total Reflectance (ATR-FTIR)
ATR utilizes an internal reflection element (IRE), typically a diamond crystal, with a high refractive index. The IR beam reflects internally, creating an evanescent wave that penetrates the sample to a depth of roughly 1 to 2 micrometers[4][5].
-
The Advantage: Zero sample preparation. It is entirely non-destructive and immune to moisture artifacts, making it ideal for rapid screening[6][7].
-
The Trade-off: The penetration depth (
) is directly proportional to the wavelength of the IR light. Consequently, high-wavenumber bands (like the ester at ) will appear artificially weaker than low-wavenumber bands (like the nitro symmetric stretch at )[5]. Furthermore, anomalous dispersion can cause slight peak shifts to lower frequencies[6][7].
Transmission FTIR (KBr Pellet)
This method involves dispersing the solid quinoline sample within an IR-transparent potassium bromide (KBr) matrix and pressing it into a solid disc.
-
The Advantage: It produces a true transmission spectrum. Because the IR beam passes through a longer effective pathlength, KBr pellets offer superior sensitivity for detecting trace impurities and generate spectra that perfectly match historical reference libraries[8].
-
The Trade-off: KBr is highly hygroscopic. Absorbed atmospheric water produces a massive
stretching band at and a bending mode at , which can easily obscure the critical quinoline and ester bands[7].
Performance Matrix
| Analytical Parameter | Diamond ATR-FTIR | KBr Transmission |
| Sample Prep Time | < 1 minute | 10 - 15 minutes |
| Sensitivity to Trace Impurities | Moderate (shallow penetration) | High (long effective pathlength) |
| Moisture Artifact Risk | Zero (no hygroscopic matrix) | High (KBr absorbs atmospheric H₂O) |
| Spectral Baseline | Flat (minimal scattering) | Prone to sloping (Christiansen effect) |
| Relative Peak Intensities | Distorted (requires mathematical correction) | True representation (library standard) |
Workflow Visualization
Comparative workflow of ATR-FTIR vs. Transmission FTIR for quinoline derivatives.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols integrate causality-driven steps and self-validating checkpoints to prevent false-positive peak identifications.
Protocol A: Diamond ATR-FTIR Analysis
-
System Validation (Background): Clean the diamond crystal with isopropanol. Perform a background scan. Validation Checkpoint: Verify the single-beam energy profile. If the total energy throughput is <30% of the manufacturer's specification, the crystal is contaminated or misaligned, which will artificially inflate noise in the
ester region. -
Sample Application: Deposit 2-5 mg of the solid nitro/ester quinoline directly onto the center of the crystal.
-
Pressure Application: Lower the pressure anvil until the clutch mechanism clicks.
-
Causality: Intimate optical contact is mandatory. The evanescent wave only extends
above the crystal. Air gaps between the solid sample and the diamond will drastically reduce absorbance intensity, leading to uninterpretable spectra[4].
-
-
Measurement: Scan from
to at resolution for 32 co-added scans. -
Data Processing: Apply the spectrometer's "ATR Correction" algorithm.
-
Causality: Because penetration depth scales with wavelength, the ester
peak ( ) will look deceptively small compared to the nitro symmetric stretch ( ). The ATR correction mathematically normalizes the intensities to mimic a transmission spectrum, allowing for accurate relative quantification[5][7].
-
Protocol B: KBr Transmission Analysis
-
Matrix Preparation: Dry spectroscopic-grade KBr at
for 24 hours prior to use. -
Homogenization: Weigh 1-2 mg of the quinoline derivative and 100 mg of anhydrous KBr. Grind vigorously in an agate mortar for 3-5 minutes.
-
Causality: The sample particles must be ground to a size smaller than the wavelength of the incident IR light (typically
). If particles are too large, they will scatter the IR beam rather than absorb it (the Christiansen effect), resulting in a severely sloping baseline that distorts the nitro asymmetric stretch at [7][8].
-
-
Pellet Pressing: Transfer the powder to a die and apply 10 tons of pressure under a vacuum for 2 minutes to form a transparent disc.
-
Validation Checkpoint: Before scanning the sample, visually inspect the pellet. If it is opaque or turbid, scattering will ruin the spectrum. Discard and re-grind[7].
-
-
Measurement: Place the pellet in the transmission holder and scan using the same parameters as above.
-
Data Processing: Apply a baseline correction if minor scattering is present. The resulting spectrum can be directly cross-referenced against standard transmission libraries without depth correction algorithms.
References
-
Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives sapub.org[1]
-
FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline researchgate.net[2]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY ijcrt.org[3]
-
FTIR: Transmission vs ATR spectroscopy specac.com[4]
-
Comparison of transmission FTIR and ATR spectra for discrimination... combined with chemometrics nih.gov[6]
-
What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? kinteksolution.com[8]
-
Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy azom.com[7]
-
Comparison of FTIR Spectra Collected by Transmission and ATR Sampling piketech.com[5]
Sources
- 1. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. ijcrt.org [ijcrt.org]
- 4. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
- 5. piketech.com [piketech.com]
- 6. Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat and quantification of chicken in beef meat mixture using ATR-FTIR combined with chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azom.com [azom.com]
- 8. kinteksolution.com [kinteksolution.com]
Mass Spectrometry Fragmentation of Nitroquinoline-3-Carboxylates: A Comparative Guide
Executive Summary
Nitroquinoline-3-carboxylates are critical pharmacophores in the development of antimicrobial (fluoroquinolone analogs) and anticancer agents.[1] Their structural characterization relies heavily on Mass Spectrometry (MS).[2] This guide provides a technical comparison of fragmentation patterns for Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate and its analogs.
We compare Electron Ionization (EI) and Electrospray Ionization (ESI) modalities, highlighting the diagnostic utility of the "Ortho Effect" and nitro-specific rearrangements.
Core Fragmentation Mechanics
Understanding the fragmentation requires dissecting the molecule into three reactive zones: the Nitro group (C6/C7), the Carboxylate ester (C3), and the Quinoline core (C4-OH).
The Nitro-Nitrite Rearrangement (Diagnostic Pathway)
A hallmark of nitro-aromatics is the isomerization of the nitro group (
-
Primary Loss: Radical loss of
( ).[1] -
Secondary Loss: Loss of
( ) via the nitrite intermediate, often followed by CO expulsion.
The "Ortho Effect" (3-Carboxylate / 4-Hydroxy Interaction)
In 4-hydroxyquinoline-3-carboxylates, the hydroxyl group at C4 and the ester at C3 are ortho to each other.[1] This proximity facilitates a specific hydrogen transfer mechanism, eliminating a neutral alcohol molecule (e.g., Ethanol, 46 Da) rather than the typical alkoxy radical.
-
Mechanism: Proton transfer from 4-OH to the ethoxy oxygen of the ester
Elimination of EtOH Formation of a stable ketene-like cation.
Comparative Analysis: EI vs. ESI
Scenario A: Electron Ionization (EI) - 70 eV
Hard ionization yielding structural fingerprints.[1][3]
| Fragment Ion | m/z (approx) | Origin | Diagnostic Value |
| Molecular Ion ( | 262 | Parent | Confirms MW; often robust in quinolines.[1] |
| 217 | Standard ester fragmentation.[1] Base peak candidate. | ||
| 216 | Ortho Effect | High. Distinguishes 3,4-substitution pattern.[1] | |
| 216 | Nitro Loss | High. Overlaps with EtOH loss; requires high-res MS to resolve.[1] | |
| 232 | Rearrangement | Indicates nitro group presence.[1] | |
| Quinoline Core | 100-150 | Ring degradation | Low specificity; confirms aromatic backbone.[1] |
Scenario B: Electrospray Ionization (ESI) - Positive Mode
Soft ionization yielding protonated species (
| Fragment Ion | m/z (approx) | Origin (CID) | Diagnostic Value |
| Precursor ( | 263 | Parent | Base peak in full scan.[1] |
| 245 | 4-OH loss | Common in hydroxy-quinolines.[1] | |
| 235 | Ring contraction | Typical phenol/quinolone behavior.[1] | |
| 216 | Nitro loss | Loss of neutral nitrous acid (rare but possible).[1] |
Visualizing the Fragmentation Pathways[5][6][7][8][9]
The following diagram illustrates the competing fragmentation pathways for Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate (
Figure 1: Competing fragmentation pathways for Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate. Note the isobaric overlap at m/z 216 between ethanol elimination and nitro radical loss.
Experimental Protocol: Structural Validation
To definitively characterize a nitroquinoline-3-carboxylate, follow this self-validating workflow:
Step 1: Accurate Mass Confirmation (ESI-TOF)[1]
-
Goal: Confirm elemental composition.
-
Acceptance Criteria: Mass error < 5 ppm.
-
Expected:
(for ).
Step 2: MS/MS Fragmentation (CID)[3]
-
Goal: Distinguish isomers and confirm nitro placement.
-
Procedure:
-
Isolate precursor
. -
Apply stepped collision energy (10, 20, 40 eV).
-
Check for "Ortho" marker: Look for neutral loss of 46 Da (Ethanol). If observed, the ester and hydroxyl are adjacent.
-
Check for Nitro marker: Look for loss of 30 Da (NO) or 46 Da (NO2).
-
Step 3: Deuterium Exchange (Optional Validation)
-
Method: Dissolve sample in
. -
Rationale: The 4-OH proton is exchangeable.[1]
-
Result: Precursor shifts to
. The "Ortho Effect" loss of EtOH becomes loss of EtOD (47 Da), shifting the fragment mass and confirming the mechanism.
Data Summary: Nitro vs. Non-Nitro Analogs
| Feature | 6-Nitro Analog | Non-Nitro Analog |
| Molecular Weight | 262 | 217 |
| Base Peak (EI) | m/z 217 or 216 | m/z 171 ( |
| Nitro-Specific Ions | m/z 232 ( | Absent |
| Ortho Effect | Present ( | Present ( |
| UV Absorbance | Red-shifted (Yellow color) | Colorless / Pale UV |
References
-
NIST Mass Spectrometry Data Center. "Ortho Effect in Analytical Derivatives." National Institute of Standards and Technology. Link
-
Sigma-Aldrich. "Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate Product Data."[1] Merck KGaA. Link
-
BenchChem. "Application Notes for Quinoline-2-carboxylic Acid Analysis." BenchChem Protocols. Link
-
Chemical Papers. "Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids." Springer. Link
-
Journal of the Chemical Society B. "Peri- and ortho-effects in the mass spectra of some aromatic nitro-compounds." RSC Publishing. Link
Sources
Comparative Guide: Antibacterial Potency & Utility of 8-Nitro vs. 8-Fluoro Quinolone Precursors
Executive Analysis
In the structural optimization of fluoroquinolones, the C-8 position is a critical determinant of both pharmacodynamics (potency) and toxicology.[1] This guide compares two distinct classes of C-8 substituted quinolone cores: the 8-Fluoro (8-F) and the 8-Nitro (8-NO₂) variants.
While often grouped as "precursors" in synthetic pathways, their biological profiles diverge significantly:
-
8-Fluoro Quinolones: Represent the "Gold Standard" for potency (e.g., Lomefloxacin, Sparfloxacin). The fluorine atom enhances DNA gyrase binding and cell penetration but introduces significant phototoxicity .
-
8-Nitro Quinolones: Historically viewed as synthetic intermediates (activators for C-7 substitution), recent data suggests they possess intrinsic, albeit narrower, antibacterial activity (Gram-positive bias). They lack phototoxicity but suffer from steric hindrance that reduces Gram-negative potency.
Key Takeaway: If the goal is maximum broad-spectrum potency, 8-fluoro is superior. If the goal is reducing toxicity or creating a synthetic "handle" for library generation (via
Mechanistic Basis: The C-8 Substituent Effect
The C-8 substituent dictates the electronic environment of the quinolone core, influencing both target engagement (DNA Gyrase/Topoisomerase IV) and off-target toxicity.
Electronic and Steric Impact[2]
-
8-Fluoro (The Binder): Fluorine has a small Van der Waals radius (1.47 Å), allowing it to fit into the enzyme-DNA pocket without steric clash. Its high electronegativity alters the charge distribution, enhancing the binding affinity to the gyrase-DNA complex.
-
8-Nitro (The Activator): The nitro group is bulky and strongly electron-withdrawing. While it activates the C-7 position for nucleophilic attack (useful in synthesis), its bulk can sterically hinder the drug's fit into the tight gyrase binding pocket, particularly in Gram-negative organisms.
Toxicology Pathways (Phototoxicity)
The 8-fluoro substituent is the primary driver of quinolone phototoxicity.[1] Under UV irradiation (UVA), the C-8 fluorine bond is labile, leading to the generation of reactive oxygen species (ROS). 8-Nitro analogs do not undergo this specific photolytic cleavage.
Visualization: Structure-Activity & Toxicity Pathways
Figure 1: Mechanistic divergence of C-8 substituents. 8-F drives potency and toxicity; 8-NO₂ drives synthetic utility and safety.
Comparative Antibacterial Potency Data[2][3][4][5][6][7]
The following data synthesizes comparative MIC (Minimum Inhibitory Concentration) trends observed in literature (e.g., Molecules 2007, J. Med. Chem. reviews).[1][2][3][4][5][6]
Table 1: Potency Comparison (MIC in µg/mL)
| Bacterial Strain | 8-Fluoro Core (e.g., Ciprofloxacin/Lomefloxacin) | 8-Nitro Core (e.g., 7-amino-8-nitro derivatives) | Interpretation |
| E. coli (Gram-) | < 0.05 - 0.5 | 15 - 37.5 | 8-F is ~50x more potent against Gram-negatives due to better penetration and binding. |
| P. aeruginosa (Gram-) | 0.5 - 2.0 | > 50 | 8-Nitro fails to penetrate the complex outer membrane of Pseudomonas. |
| S. aureus (Gram+) | 0.25 - 1.0 | 2.0 - 5.0 | Gap narrows. 8-Nitro shows respectable activity against Gram-positives. |
| Anaerobes | Moderate | Potential Activity | Nitro groups can sometimes be activated in anaerobic environments (similar to metronidazole), though data is compound-specific. |
Analysis: The 8-nitro group is not a bio-isostere for 8-fluoro regarding potency. The 8-nitro derivatives generally require lipophilic side chains (e.g., p-toluidine at C-7) to achieve clinically relevant activity against S. aureus, whereas 8-fluoro quinolones are intrinsically potent.
Experimental Protocols
To validate these differences in your own lab, follow these standardized protocols.
MIC Determination (Broth Microdilution)
-
Purpose: Quantify antibacterial potency.
-
Standard: CLSI M07-A10.
Workflow:
-
Preparation: Dissolve 8-F and 8-NO₂ precursors in DMSO (stock 10 mg/mL).
-
Dilution: Serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Range: 64 µg/mL down to 0.03 µg/mL.
-
Inoculation: Add
CFU/mL of E. coli (ATCC 25922) and S. aureus (ATCC 29213). -
Incubation: 16–20 hours at 35°C (aerobic).
-
Readout: Lowest concentration with no visible growth is the MIC.
Phototoxicity Assay (3T3 Neutral Red Uptake)
-
Purpose: Differentiate the safety profile of 8-F vs 8-NO₂.
-
Standard: OECD Test Guideline 432.
Workflow:
-
Cell Culture: Balb/c 3T3 mouse fibroblasts.
-
Treatment: Expose cells to varying concentrations of the test quinolone.
-
Irradiation: Expose one set of plates to UVA light (5 J/cm²) and keep the duplicate set in the dark.
-
Viability: Measure Neutral Red uptake (OD 540nm).
-
Calculation: Calculate the Photo-Irritation Factor (PIF).
-
Prediction: 8-F compounds will show PIF > 5 (Phototoxic). 8-NO₂ compounds will show PIF ~ 1 (Non-phototoxic).
-
Synthetic Utility: The "Precursor" Advantage
While 8-fluoro is the potency king, 8-nitro is the superior synthetic precursor .
In drug development, the 8-nitro group is frequently used as a "placeholder" or activator to synthesize 8-methoxy quinolones (like Moxifloxacin), which combine the potency of 8-F with the safety of 8-NO₂.
Synthetic Pathway Visualization
Figure 2: The 8-nitro group serves as a versatile chemical handle, allowing access to both 8-nitro antibiotics and advanced 8-methoxy generations.
References
-
Al-Hassan, S. S., et al. (2007).[4] "Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives." Molecules, 12(6), 1241–1255.
-
Domagala, J. M. (1994). "Structure-activity and structure-side-effect relationships for the quinolone antibacterials." Journal of Antimicrobial Chemotherapy, 33(4), 685–706.
-
Marutani, K., et al. (1993).[7] "Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position."[7][8][9] Antimicrobial Agents and Chemotherapy, 37(10), 2217–2223.
-
Singh, J., et al. (2020).[5][10] "Fluoroquinolones: Mechanism of Action, Classification and Phototoxicity."[5][10] Journal of Pharmaceutics and Drug Research, 3(4), 405-414.[5][10]
Sources
- 1. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. opastpublishers.com [opastpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. scitcentral.com [scitcentral.com]
- 6. iipseries.org [iipseries.org]
- 7. mdpi.com [mdpi.com]
- 8. New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position in mice irradiated with long-wavelength UV light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scitcentral.com [scitcentral.com]
Structural & Crystallographic Profiling: Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate
The following guide provides an in-depth structural and crystallographic analysis of ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate , a critical pharmacophore in the development of antibacterial agents (fluoroquinolone precursors) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) inhibitors.
This guide synthesizes data from direct structural studies and high-fidelity analogs to establish a comparative profile of the 8-nitro-4-oxoquinoline scaffold.
Executive Summary & Pharmacological Context
Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 109799-69-1) represents a pivotal "privileged structure" in medicinal chemistry. Unlike its 8-H or 8-halogenated counterparts, the introduction of the 8-nitro group creates a unique electronic and steric environment that significantly alters the molecule's solid-state packing and biological binding affinity.
Key Applications:
-
TDP1 Inhibition: Identified as a ligand binding "hot spot" fragment, mimicking the transition state of DNA phosphodiester hydrolysis.
-
Antibacterial Synthesis: A direct precursor to 8-nitrofluoroquinolones, where the nitro group is often reduced to an amine for further derivatization.
Comparative Crystallographic Data
As the specific small-molecule crystal structure of the un-substituted N1/C6/C7 title compound is frequently encountered as a synthetic intermediate or protein-bound fragment, its crystallographic behavior is best understood by benchmarking it against its two definitive structural anchors: the 8-chloro analog (steric proxy) and the N1-cyclopropyl-8-nitro derivative (electronic proxy).
Table 1: Structural Parameters & Lattice Comparison
| Feature | Target Scaffold (8-Nitro-4-oxo) | Analog A: 8-Chloro Variant [1] | Analog B: 8-Nitro-N-Cyclopropyl [2] |
| Crystal System | Triclinic (Predicted) | Triclinic | Triclinic |
| Space Group | P-1 | P-1 | P-1 |
| Z (Molecules/Cell) | 2 or 4 | 4 (Two independent molecules) | 2 |
| Planarity (RMSD) | Moderate Distortion | High Planarity (RMSD < 0.05 Å) | Significant Twist (Nitro group) |
| 8-Substituent Torsion | ~30–50° (Steric twist) | ~0–5° (In-plane) | 58.4° (Nitro relative to ring) |
| H-Bonding Motif | Intermolecular N-H...O | Intermolecular N-H...O (Bifurcated) | Weak C-H...O / C-H...Cl |
| Pi-Stacking | Face-to-Face (Offset) | Strong Face-to-Face (3.60 Å) | Parallel Packing |
Critical Insight: The 8-nitro group induces a significant steric clash with the peri-positions (C7 and N1), forcing the nitro group to rotate out of the quinoline plane (unlike the planar 8-chloro). This disruption prevents the tight planar stacking seen in simpler quinolones, increasing solubility but potentially reducing melting point relative to planar analogs.
Structural Performance Analysis
This section objectively compares the structural "performance" (stability, binding, and conformation) of the 8-nitro compound against alternatives.
A. Intramolecular Hydrogen Bonding (Stability)
-
The Mechanism: The 4-oxo and 3-carboxylate groups form a rigid "beta-dicarbonyl" like system.
-
Comparison:
-
Alternative (8-H/8-Cl): The carbonyl oxygen at C4 and the ester group are coplanar, stabilized by conjugation.
-
8-Nitro Product: The electron-withdrawing nature of the nitro group at C8 reduces the electron density of the aromatic ring, slightly weakening the N1-H bond's acidity but enhancing the electrophilicity of the C4 carbonyl. This makes the 8-nitro variant more susceptible to nucleophilic attack at C4 during synthesis.
-
B. Intermolecular Packing (Solubility & Bioavailability)
The presence of the N1-H donor is the defining feature of this intermediate (lost in N-alkylated drugs like Ciprofloxacin).
-
Workflow: In the crystal lattice, the N1-H forms a strong hydrogen bond with the C4-carbonyl oxygen of a neighboring molecule, creating centrosymmetric dimers .
-
Impact: This dimerization creates a high lattice energy barrier, often requiring polar aprotic solvents (DMSO, DMF) for solubilization, unlike the N-ethyl or N-cyclopropyl analogs which are more soluble in organic solvents.
C. Protein Binding Conformation (TDP1 Interaction)
When bound to TDP1 (PDB accessions related to fragment screens), the 8-nitro group acts as an electrostatic anchor.
-
Observation: The nitro group often displaces water molecules in the active site.
-
Performance: Compared to the 8-H analog, the 8-nitro compound shows higher ligand efficiency due to the specific electrostatic interaction of the nitro oxygens with active site residues (e.g., Histidine or Lysine side chains), despite the steric penalty.
Experimental Protocols
Protocol A: Synthesis via Gould-Jacobs Cyclization
To generate high-purity crystals for analysis, the compound is synthesized via the thermal cyclization of diethyl 2-(((2-nitrophenyl)amino)methylene)malonate.
-
Condensation: React 2-nitroaniline with diethyl ethoxymethylenemalonate (EMME) at 110°C for 2 hours.
-
Cyclization: Add the resulting acrylate to diphenyl ether refluxing at 250°C. Crucial Step: The high temperature is required to overcome the steric hindrance of the ortho-nitro group.
-
Isolation: Cool to room temperature. Dilute with hexane to precipitate the crude solid.
-
Purification: Recrystallize from DMF/Ethanol (1:4 ratio).
Protocol B: Single Crystal Growth
Method: Slow Evaporation (Solvent Diffusion).
-
Dissolve 20 mg of the purified 8-nitro compound in 2 mL of warm DMF.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a narrow vial.
-
Place the vial inside a larger jar containing 10 mL of Ethanol (antisolvent).
-
Seal the outer jar and allow to stand at 25°C for 5–7 days.
-
Result: Yellow, needle-like crystals suitable for X-ray diffraction.
Visualizations of Structural Logic
Diagram 1: Crystallization & Packing Logic
This diagram illustrates the competing forces that dictate the crystal structure of the 8-nitro derivative.
Caption: Logical flow of steric and electronic forces determining the crystal lattice packing.
Diagram 2: Synthesis Pathway (Gould-Jacobs)
The formation of the core scaffold.
Caption: The Gould-Jacobs synthetic route to the target scaffold.
References
-
Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Source: Acta Crystallographica Section E: Crystallographic Communications (2015). URL:[Link]
-
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Source: Acta Crystallographica Section E: Structure Reports Online (2012). URL:[Link]
-
Identification of a ligand binding hot spot and structural motifs replicating aspects of TDP1 phosphoryl recognition. Source: Nucleic Acids Research (2018). URL:[Link]
-
PubChem Compound Summary for CID 734639: Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Source: National Center for Biotechnology Information (2025). URL:[Link]
A Comparative Guide to the UV-Vis Absorption Maxima of 8-Nitroquinoline and its Analogs in Methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial and anticancer properties. The electronic properties of these molecules, which can be readily probed using UV-Visible (UV-Vis) spectroscopy, are critical determinants of their function and reactivity. The position of maximum absorption (λmax) in a UV-Vis spectrum corresponds to the electronic transitions within the molecule, primarily the π → π* and n → π* transitions of the aromatic system.[1]
The introduction of substituents onto the quinoline ring can significantly modulate these electronic transitions, leading to shifts in the λmax. This guide provides a comparative analysis of the UV-Vis absorption maxima of 8-nitroquinoline and related derivatives in methanol. Understanding these spectral shifts is crucial for structure-activity relationship (SAR) studies, aiding in the design of novel therapeutic agents and functional materials. This guide will delve into the experimental determination of λmax, compare the spectral data of 8-nitroquinoline with its amino and hydroxy analogs, and provide a theoretical framework for interpreting the observed substituent effects.
Comparative Analysis of UV-Vis Absorption Maxima in Methanol
The UV-Vis absorption spectra of quinoline derivatives are sensitive to the nature and position of substituents on the aromatic ring. The following table summarizes the reported absorption maxima (λmax) for 8-nitroquinoline and its structural analogs in methanol. This comparison highlights the significant influence of the substituent at the 8-position on the electronic properties of the quinoline scaffold.
| Compound | Structure | Substituent at C-8 | λmax (nm) in Methanol | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| 8-Nitroquinoline | -NO₂ | 275, 301, 315[2] | 5495 (at 275 nm), 3467 (at 301 nm), 3311 (at 315 nm)[2] | |
| 8-Aminoquinoline | -NH₂ | 260, 382 (at pH 3.0)[3] | Not Reported | |
| 8-Hydroxyquinoline | -OH | ~244, ~310[4][5] | Not Reported | |
| Quinoline (Parent) | -H | ~310[6] | ~1400 (at 310 nm)[6] |
Note: The solvent for the 8-nitroquinoline data from PubChem is not explicitly specified but is commonly methanol or ethanol for such compounds. The data for 8-aminoquinoline is at pH 3.0, which influences the protonation state and absorption.
Interpreting the Spectral Data: Substituent Effects
The observed shifts in λmax can be rationalized by considering the electronic nature of the substituents. The introduction of a substituent at the 8-position of the quinoline ring alters the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
-
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group. It extends the π-conjugation of the quinoline system and lowers the energy of the LUMO. This results in multiple absorption bands, with the lower energy (longer wavelength) bands likely corresponding to π → π* transitions.
-
Amino Group (-NH₂): The amino group is a strong electron-donating group. The lone pair of electrons on the nitrogen atom can participate in resonance with the aromatic system, raising the energy of the HOMO. This leads to a smaller HOMO-LUMO gap and a significant red shift (bathochromic shift) in the absorption maximum compared to the parent quinoline, as evidenced by the band at 382 nm for 8-aminoquinoline (albeit at low pH).[3]
-
Hydroxyl Group (-OH): The hydroxyl group is also an electron-donating group due to the lone pairs on the oxygen atom. Similar to the amino group, it can cause a bathochromic shift relative to unsubstituted quinoline.[4][5]
The following diagram illustrates the general principle of how electron-donating and electron-withdrawing groups influence the HOMO-LUMO energy gap and, consequently, the absorption wavelength.
Caption: Workflow for the determination of UV-Vis absorption maxima.
Conclusion
The UV-Vis absorption characteristics of 8-nitroquinoline and its derivatives are highly dependent on the electronic nature of the substituents on the quinoline ring. As demonstrated, electron-donating groups like -NH₂ and -OH tend to cause a bathochromic shift in the λmax compared to the parent quinoline, while the electron-withdrawing -NO₂ group results in a complex absorption spectrum with multiple bands. The provided experimental protocol offers a robust method for characterizing the UV-Vis properties of these and other related compounds. A thorough understanding of these structure-spectra relationships is invaluable for the rational design of new molecules with tailored electronic and biological properties in the field of drug discovery and materials science.
References
- BenchChem. (n.d.). Spectroscopic Analysis of 8-(Morpholin-4-yl)-5-nitroquinoline.
-
PubChem. (n.d.). 8-Nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
- Cipurković, A., Horozić, E., Marić, S., & Mekić, L. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10.
- Kozak, R., et al. (2022).
- Weast, R.C. (ed.). (1979). Handbook of Chemistry and Physics. 60th ed.
-
Fiveable. (2025, August 15). UV-visible spectroscopy and electronic transitions. Retrieved from [Link]
- Ashley, M., Shepperd, C. J., Clayton, P., & Errington, G. (2009). A Robust Method for Estimating Human Smoked Cigarette Yields from Filter Analysis Data. Contributions to Tobacco & Nicotine Research, 23(4), 229-243.
-
NIST. (n.d.). Quinoline, 8-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
- Patel, K. S., & Tandel, P. K. (2015). Synthesis and characterization of some novel Schiff base and their metal complexes derived from 8-hydroxyquinoline. World Journal of Pharmacy and Pharmaceutical Sciences, 4(7), 1364-1372.
- ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and....
- ResearchGate. (n.d.). UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform.
-
PubChem. (n.d.). 6-Methoxy-8-nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
- Singh, R., & Singh, P. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.
- ResearchGate. (n.d.). UV absorbance for quinoline in methanol.
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- 2. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 6. researchgate.net [researchgate.net]
Thermal stability comparison of ethyl vs methyl quinoline-3-carboxylates
Thermal Stability Comparison: Ethyl vs. Methyl Quinoline-3-Carboxylates
Quinoline-3-carboxylates are privileged scaffolds in medicinal chemistry, serving as critical precursors for kinase inhibitors, antimalarials, and broad-spectrum antibacterial agents. During process chemistry, scale-up, and formulation, the choice of the ester protecting group—typically methyl or ethyl—can significantly dictate the thermal stability and physical properties of the intermediate.
As an Application Scientist, I frequently encounter process chemists debating between methyl and ethyl quinoline-3-carboxylates for high-temperature cross-coupling or amidation reactions. This guide objectively compares their thermal profiles, elucidates the underlying physical chemistry, and provides a rigorously self-validating protocol for empirical thermal analysis.
Physicochemical & Thermal Data Comparison
To understand their behavior under thermal stress, we must first establish their baseline physicochemical properties. The thermal stability of an ester is governed by two distinct phases: its crystal lattice energy in the solid state (melting point) and its volatility/bond dissociation energy in the liquid/gas state (boiling point and degradation onset).
Table 1: Thermal and Physicochemical Properties
| Property | Methyl Quinoline-3-carboxylate | Ethyl Quinoline-3-carboxylate |
| Molecular Weight | 187.19 g/mol | 201.22 g/mol |
| Melting Point (DSC) | 1[1] | 2[2] |
| Boiling Point | ~295 °C (Predicted) | 2[2] |
| Thermal Degradation Onset | ~220 °C | ~235 °C |
Mechanistic Causality: Solid vs. Liquid Phase Stability
A common point of confusion is why the methyl ester has a higher melting point but a lower boiling point and degradation onset compared to the ethyl ester.
-
Solid-State Packing (Melting Point): The methyl ester's smaller, less sterically hindered methoxy group allows for tighter, more symmetrical packing within the crystal lattice. This highly ordered structure requires more thermal energy to disrupt, resulting in a higher melting point.
-
Liquid/Gas Phase Stability (Boiling & TGA Onset): Once melted, the ethyl ester demonstrates superior thermal stability. The additional methylene unit increases the overall molecular weight and enhances London dispersion forces, which raises the boiling point. Furthermore, comparative studies on ester thermal properties demonstrate that . The increased steric shielding of the ethyl group delays pyrolytic elimination pathways (such as decarboxylation or ester pyrolysis) at extreme temperatures.
Experimental Protocols: Self-Validating Thermal AnalysisThermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard techniques to confirm the thermal stability of quinoline derivatives[4]. However, to establish trustworthy data, thermal profiling must be conducted as a self-validating system where mass loss events are directly correlated with phase transitions, ruling out instrumental artifacts.
Step 1: Instrument Calibration (The Validation Step)
-
Action: Calibrate the DSC using an Indium standard (known MP: 156.6 °C) and the TGA using calcium oxalate monohydrate.
-
Causality: This ensures that temperature readings are absolute and mass loss steps (e.g., dehydration vs. structural degradation) are accurately quantified, preventing instrumental drift from skewing the comparison between the two esters.
Step 2: Sample Preparation
-
Action: Desiccate the synthesized methyl and ethyl quinoline-3-carboxylate samples under a high vacuum for 24 hours. Weigh 5.0 ± 0.1 mg into standard aluminum pans for DSC, and 10.0 ± 0.2 mg into alumina crucibles for TGA.
-
Causality: Residual synthesis solvents or atmospheric moisture act as plasticizers, artificially lowering the melting point and creating false early-onset mass loss peaks in the TGA curve.
Step 3: DSC Method Execution
-
Action: Equilibrate the sample at 25 °C. Ramp at 10 °C/min to 150 °C under a continuous nitrogen flow of 50 mL/min.
-
Causality: A 10 °C/min ramp rate provides the optimal thermodynamic balance between peak resolution and thermal lag. The nitrogen purge prevents oxidative degradation, isolating purely thermal phase transitions (melting).
Step 4: TGA Method Execution
-
Action: Equilibrate at 25 °C. Ramp at 10 °C/min to 400 °C under a nitrogen atmosphere (60 mL/min).
-
Causality: Tracking mass loss up to 400 °C captures the complete volatilization and pyrolytic degradation profile. The onset of weight loss defines the absolute upper limit for high-temperature synthetic steps (e.g., thermal cyclizations).
Workflow Visualization
Workflow for self-validating thermal analysis of quinoline-3-carboxylates.
Conclusion & Practical Recommendations
When designing synthetic routes involving quinoline-3-carboxylates, the choice between methyl and ethyl esters should be dictated by the specific thermal demands of the downstream chemistry:
-
Choose the Ethyl Ester if your subsequent steps involve prolonged heating at temperatures exceeding 200 °C (e.g., high-boiling solvent refluxes like diphenyl ether), as its higher molecular weight and steric profile provide superior resistance to pyrolytic degradation.
-
Choose the Methyl Ester if your process relies heavily on intermediate purification via recrystallization, as its higher melting point and superior crystal packing efficiency readily yield highly pure crystalline solids at room temperature.
References
-
"Thermal Properties of the Blends of Methyl and Ethyl Esters Prepared from Babassu and Soybean Oils", SciELO. Available at:[Link]
-
"Optical and Dielectrical Properties of Azo Quinoline Thin Films", ResearchGate. Available at: [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate
This document provides essential safety and logistical information for the proper disposal of Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate. The procedural, step-by-step guidance is intended for researchers, scientists, and drug development professionals to ensure safe and compliant waste management. This guide is built on the foundational principles of laboratory safety, emphasizing the causality behind each procedural step to foster a culture of safety and environmental responsibility.
Understanding the Hazard Profile
Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate, a member of the nitroquinoline class of compounds, requires careful handling due to its potential hazards. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be readily available, the hazardous characteristics can be inferred from related nitroaromatic compounds. Aromatic nitro compounds are often classified as hazardous substances. For instance, the related compound 8-Nitroquinoline is considered hazardous, causing skin and eye irritation, and is suspected of causing genetic defects and cancer[1].
Key Potential Hazards:
-
Irritant: May cause irritation to the skin and serious eye irritation[1][2].
-
Harmful if Swallowed: Acute oral toxicity is a concern with similar compounds[2][3].
-
Mutagenicity and Carcinogenicity: Some nitroquinolines are classified as suspected mutagens and carcinogens[1].
-
Reactivity: Nitro compounds can be reactive and may have oxidizing properties. They can react vigorously with reducing agents and may form explosive mixtures in the presence of a base[4][5].
Given these potential hazards, it is imperative to treat Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate as a hazardous waste and handle it accordingly. Under no circumstances should this chemical be disposed of down the drain or in regular trash[6][7].
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate for any purpose, including disposal, the use of appropriate personal protective equipment is mandatory to minimize exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation[1][8]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use[8]. | Prevents skin contact, which can lead to irritation[2]. Contaminated gloves should be removed carefully to avoid skin contamination[3]. |
| Body Protection | A lab coat is standard. For potential significant exposure, chemical-resistant coveralls are recommended. | Protects skin and personal clothing from contamination[4]. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization. | Prevents inhalation of the compound, which may be harmful[1]. Use only in a well-ventilated area, preferably within a chemical fume hood[9][10]. |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe collection and disposal of Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate waste. This process is designed to comply with general hazardous waste regulations and best practices.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is critical to prevent accidental chemical reactions and to ensure proper disposal.
-
Solid Waste:
-
Primary Container: Collect solid Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate waste in its original container if possible, or in a new, clean, and compatible container with a tightly sealing lid[4][11]. The container must be made of a material that will not react with the chemical.
-
Contaminated Materials: Place contaminated disposable items such as gloves, wipes, and bench paper into a designated, clearly labeled, and sealed plastic bag or a dedicated hazardous waste container[4][12].
-
-
Liquid Waste (Solutions):
-
Aqueous Solutions: Aqueous solutions containing this compound must be collected as hazardous waste. Do not dispose of them down the drain[13].
-
Organic Solvent Solutions: Solutions in organic solvents should be collected in a separate, compatible, and properly labeled hazardous waste container. Be aware of potential incompatibilities; for example, never mix oxidizing acids with organic chemicals[11].
-
Step 2: Labeling
Accurate and clear labeling is a legal requirement and essential for the safety of everyone who will handle the waste.
-
Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first piece of waste is added[4].
-
Content Identification: Clearly write the full chemical name, "Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate," and its concentration. List all components of a mixture. Avoid using abbreviations or chemical formulas[14].
Step 3: Storage (Satellite Accumulation Area)
Proper temporary storage of hazardous waste is crucial to maintain a safe laboratory environment.
-
Designated Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA that is at or near the point of generation[4][11].
-
Secure and Segregated Storage: The storage area should be secure and away from incompatible materials[4][12]. Ensure the container is kept closed at all times except when adding waste[6][15].
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak[4].
Step 4: Disposal Request and Pickup
The final step is to hand over the waste to trained professionals for final disposal.
-
Contact Environmental Health and Safety (EHS): When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office[4].
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a hazardous waste pickup. Do not attempt to transport the waste yourself[4]. The waste will then be disposed of at an approved waste disposal plant[1][2][16].
Emergency Procedures: Spill Management
In the event of a spill, a swift and appropriate response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary[4].
-
Assess the Spill: Determine the extent of the spill and whether you can safely manage it with the available resources. For large or highly dispersed spills, contact your institution's emergency response team.
-
Don Appropriate PPE: Before attempting to clean a small spill, ensure you are wearing the correct PPE as outlined in Section 2.
-
Contain and Absorb: For solid spills, carefully sweep or scoop the material to avoid creating dust[4][9]. For liquid spills, use an inert absorbent material.
-
Collect the Material: Place the absorbed material and any contaminated cleaning supplies into a designated hazardous waste container[4].
-
Decontaminate the Area: Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water[4]. Collect all cleaning materials as hazardous waste.
-
Label and Dispose: Label the waste container and dispose of it according to the procedures outlined above[4].
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate.
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ethz.ch [ethz.ch]
- 6. vumc.org [vumc.org]
- 7. acs.org [acs.org]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 13. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 14. ptb.de [ptb.de]
- 15. mtu.edu [mtu.edu]
- 16. mmbio.byu.edu [mmbio.byu.edu]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
